6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Description
BenchChem offers high-quality 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-10-6-9-8(12(16)15-7-14-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAARZNXBWRRHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
This guide provides an in-depth technical analysis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one , a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) .[1]
Executive Summary
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a pivotal synthetic intermediate used in the manufacturing of quinazoline-based antineoplastic agents.[1] It serves as the electrophilic "anchor" point for introducing solubilizing side chains (such as morpholine) while maintaining the core pharmacophore required for ATP-binding site inhibition in EGFR kinases.[1]
While the compound itself is often transiently formed or immediately processed, its downstream derivatives are well-characterized.[1]
-
Target Compound: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one[1]
-
Primary Application: Precursor to Gefitinib (CAS 184475-35-2).[1]
-
Key Downstream Derivative (Activated): 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (CAS 692059-41-9 ).[1]
-
Key Downstream Derivative (Solubilized): 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 199327-61-2 ).[1][2][3][4]
Chemical Identity & Physicochemical Properties[4][5][6]
| Property | Specification |
| Chemical Name | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ |
| Molecular Weight | 268.69 g/mol |
| Core Scaffold | Quinazolin-4(3H)-one |
| Key Functional Groups | Alkyl Chloride (Electrophile), Methoxy (Donor), Lactam (Tautomeric Core) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Dichloromethane |
| Precursor CAS | 179688-52-9 (6-Hydroxy-7-methoxyquinazolin-4(3H)-one) |
Structural Significance
The 3-chloropropoxy tail at the C6 position is strategically designed.[1] The propyl linker provides optimal steric distance for the eventual morpholine ring to interact with the solvent-exposed region of the kinase domain, improving the drug's pharmacokinetic profile (solubility and bioavailability) without interfering with the binding of the quinazoline core to the hinge region.
Synthetic Pathway & Mechanistic Insight[7]
The synthesis of this intermediate requires precise regiochemical control to ensure alkylation occurs at the C6-hydroxyl group rather than the N3-nitrogen or the C7-methoxy position.
Synthesis Workflow (Graphviz Diagram)[1]
Figure 1: Synthetic route from the dihydroxy scaffold to the active pharmaceutical ingredient, highlighting the target intermediate.
Mechanistic Detail: The Williamson Ether Synthesis
The formation of the target compound involves a Williamson ether synthesis .[1] The reaction utilizes the phenolic hydroxyl group at position 6.[1]
-
Base Selection: Potassium Carbonate (
) is preferred over stronger bases (like NaH) to prevent deprotonation of the lactam nitrogen (N3), which would lead to N-alkylation impurities.[1] -
Solvent Effects: DMF or Acetone is used.[1][4] DMF increases the reaction rate by solvating the potassium cation, leaving the phenoxide anion more nucleophilic ("naked anion" effect).
-
Leaving Group: 1-Bromo-3-chloropropane is used because Bromide is a better leaving group than Chloride (
).[1] This ensures the alkylation happens exclusively at the bromine end, leaving the terminal chloride intact for downstream substitution.[1]
Experimental Protocol
Objective: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one from 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
Reagents & Equipment[1][4][7][12]
-
Substrate: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq)
-
Alkylating Agent: 1-Bromo-3-chloropropane (1.2 eq)[1]
-
Base: Potassium Carbonate (anhydrous, 2.5 eq)
-
Solvent: DMF (Dimethylformamide), anhydrous
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) – Optional, accelerates Finkelstein-like exchange.[1]
Step-by-Step Procedure
-
Preparation: Charge a 3-neck round-bottom flask with 6-hydroxy-7-methoxyquinazolin-4(3H)-one and
. Purge with Nitrogen ( ) to remove moisture.[1] -
Solvation: Add anhydrous DMF (10 volumes relative to substrate weight). Stir at room temperature for 30 minutes to ensure deprotonation of the phenol.
-
Addition: Add 1-bromo-3-chloropropane dropwise over 20 minutes. Note: Exothermic reaction; control temperature < 30°C.
-
Reaction: Heat the mixture to 60–65°C and stir for 4–6 hours.
-
Quenching: Cool reaction mass to 20°C. Pour slowly into ice-cold water (30 volumes). The product will precipitate.[1]
-
Isolation: Filter the solid precipitate. Wash the cake with water (3x) to remove residual DMF and inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Quality Control Parameters
| Test | Acceptance Criteria | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity (HPLC) | > 98.0% | Area Normalization |
| Moisture (KF) | < 0.5% | Karl Fischer |
| Identity (H-NMR) | Characteristic triplet at ~3.7 ppm (CH2-Cl) | 1H-NMR (DMSO-d6) |
Downstream Applications & Handling
Conversion to "Gefitinib Chloro Impurity"
The target compound is typically not stored for long periods but converted to the 4-chloro derivative (CAS 692059-41-9) using Thionyl Chloride (
-
Reaction: The C4-carbonyl oxygen is replaced by a chlorine atom, aromatizing the pyrimidine ring.[1]
-
Significance: This 4-chloro intermediate is highly reactive toward nucleophilic aromatic substitution (
) with 3-chloro-4-fluoroaniline.[1]
Safety & Toxicology[1]
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Alkylating Potential: As an alkyl chloride, the compound possesses weak alkylating properties.[1] Handle with gloves and in a fume hood to avoid potential genotoxicity.
-
GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
References
-
AstraZeneca UK Ltd. (1996).[1] Quinazoline derivatives and their use as anti-cancer agents. WO Patent 96/33980. Link
-
Chandregowda, V., et al. (2009).[1] Synthesis and antiproliferative activity of novel 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 199327-61-2 (Morpholine derivative). Link
-
Simson Pharma. (2024).[1] Gefitinib Impurity Standards and Intermediates: 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (CAS 692059-41-9). Link
-
BOC Sciences. (2024).[1] Gefitinib Intermediate Data Sheet.
Sources
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one - Gefitinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]
- 3. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 4. 199327-59-8 | 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | Gefitinib Related | Ambeed.com [ambeed.com]
Technical Whitepaper: Molecular Characterization and Synthetic Utility of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Executive Summary
In the landscape of targeted oncology therapeutics, the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) demands rigorous intermediate validation. 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a critical, late-stage intermediate in the commercial synthesis of Gefitinib (Iressa) [1]. For drug development professionals and analytical chemists, the precise determination of its molecular weight (MW) and isotopic signature is not merely a statutory requirement—it is the primary quality control gate that dictates the success of subsequent active pharmaceutical ingredient (API) amination steps.
This whitepaper provides an in-depth analysis of the molecular weight characteristics, mechanistic utility, and analytical validation protocols for this specific quinazolinone intermediate.
Chemical Identity & Molecular Weight Determination
The structural integrity of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one relies on its bifunctional nature: a stable quinazolinone core ready for electrophilic activation, and a terminal alkyl chloride primed for nucleophilic substitution.
Stoichiometric and Monoisotopic Mass
Understanding the exact mass distribution is critical for mass spectrometry (MS) calibration. The presence of a single chlorine atom yields a highly diagnostic isotopic pattern (M and M+2 in a ~3:1 ratio) due to the natural abundance of
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Atoms | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon | C | 12 | 12.011 | 144.132 | 53.64% |
| Hydrogen | H | 13 | 1.008 | 13.104 | 4.88% |
| Chlorine | Cl | 1 | 35.450 | 35.450 | 13.19% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 10.43% |
| Oxygen | O | 3 | 15.999 | 47.997 | 17.86% |
| Total | C₁₂H₁₃ClN₂O₃ | 31 | 268.697 | 100.00% |
-
Average Molecular Weight: 268.70 g/mol
-
Exact Monoisotopic Mass: 268.0615 Da
-
Target[M+H]⁺ Ion (ESI+): 269.0693 m/z
Mechanistic Role in Gefitinib Synthesis
The strategic value of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one lies in the precise ordering of its reactivity. As outlined in standard synthetic routes for Gefitinib intermediates () [2], the intermediate acts as a dual-stage scaffold.
-
Latent Electrophile (The Chloropropoxy Chain): The terminal chlorine is deliberately preserved during the early construction of the quinazoline ring. By utilizing 1-bromo-3-chloropropane during the initial alkylation of the phenolic precursor, chemists exploit the differential leaving-group ability (Br > Cl). The bromine reacts, leaving the chlorine intact for the final attachment of the morpholine ring.
-
C4-Activation (The Quinazolinone Core): The lactam tautomer of the quinazolin-4(3H)-one is thermodynamically stable, allowing for bulk storage. To couple the 3-chloro-4-fluoroaniline required for Gefitinib, the C4 position must be activated. Treatment with phosphorus oxychloride (POCl₃) converts the lactam into an imidoyl chloride (4-chloroquinazoline derivative), enabling a rapid SₙAr (nucleophilic aromatic substitution) reaction.
Figure 1: Synthetic workflow demonstrating the strategic role of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
Experimental Protocols: Synthesis & Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes a built-in causality check to prevent the propagation of errors through the synthetic pipeline.
Protocol A: Synthesis of the Quinazolinone Intermediate
Adapted from optimized Gefitinib synthesis methodologies () [3].
-
Step 1: Regioselective Alkylation.
-
Action: Dissolve methyl 3-hydroxy-4-methoxybenzoate in N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq) and 1-bromo-3-chloropropane (1.2 eq). Heat to 70°C for 4 hours.
-
Causality Check: K₂CO₃ deprotonates the phenol. The reaction temperature is kept strictly below 80°C to prevent the terminal chloride from undergoing undesired elimination or dimerization.
-
-
Step 2: Nitration & Reduction.
-
Action: Treat the alkylated product with HNO₃/AcOH at 0°C to install an ortho-nitro group. Subsequently, reduce the nitro group using iron powder (Fe) in acetic acid at 60°C.
-
Causality Check: Iron/acetic acid is chosen over catalytic hydrogenation (Pd/C) because Pd/C can cause premature reductive dechlorination of the chloropropoxy chain, destroying the molecule's latent electrophilicity.
-
-
Step 3: Pyrimidine Ring Closure.
-
Action: Reflux the resulting anthranilate derivative with formamidine acetate in ethanol for 8 hours. Cool to precipitate the product.
-
Causality Check: Formamidine acetate acts as both the carbon source and the nitrogen source to close the ring, yielding the highly crystalline, thermodynamically stable 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
-
Protocol B: LC-ESI-MS Validation of Molecular Weight
To validate the MW (268.70 g/mol ), Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is employed. The protocol utilizes the isotopic ratio of chlorine as a self-validating metric. If the 3:1 ratio is absent, the batch has undergone premature hydrolysis and must be rejected.
Table 2: LC-ESI-MS System Parameters
| Parameter | Setting | Causality / Rationale |
| Ionization Mode | Positive ESI (+ve) | The basic nitrogens in the quinazolinone core readily accept protons [M+H]⁺. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, enhancing ionization efficiency. |
| Mobile Phase B | Acetonitrile | Provides optimal elution of the moderately hydrophobic quinazolinone. |
| Capillary Voltage | 3.0 kV | Kept relatively low to prevent in-source fragmentation of the C-Cl bond. |
| Desolvation Temp | 350°C | Ensures complete droplet evaporation without thermally degrading the analyte. |
| Scan Range | 100 – 500 m/z | Captures the target mass (269 m/z) and potential dimer/adduct formations. |
-
Step 1: System Suitability Test (SST). Inject a known chlorinated standard (e.g., chloramphenicol) to verify that the mass spectrometer's resolution can accurately distinguish the 2 Da gap between
and isotopes. -
Step 2: Sample Injection. Inject 5 µL of the intermediate dissolved in LC-MS grade acetonitrile (10 µg/mL).
-
Step 3: Data Interpretation (Self-Validation). Extract the chromatogram at the target exact mass. You must observe a base peak at 269.07 m/z ([M+H]⁺,
) and a secondary peak at 271.07 m/z ([M+H]⁺, ). The peak area ratio must be approximately 3:1 . If a major peak appears at 251 m/z, it indicates the chlorine was substituted by a hydroxyl group (hydrolysis) during synthesis.
References
-
Title: Gefitinib Compound Summary Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
-
Title: PREPARATION METHOD FOR GEFITINIB INTERMEDIATE Source: WIPO Patentscope (WO/2013/020461) URL: [Link]
-
Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: Molecules (via PMC - NIH) URL: [Link]
Technical Guide: Gefitinib Synthesis & Key Intermediates
[1]
Executive Summary: Process Evolution & Strategic Disconnections
Gefitinib (Iressa) , a selective EGFR tyrosine kinase inhibitor, represents a classic case study in the evolution from medicinal chemistry discovery to scalable process chemistry. The core challenge in Gefitinib synthesis is not the construction of the quinazoline scaffold, but the regioselective installation of the C6-morpholinopropoxy side chain .
Early synthetic routes (AstraZeneca, WO96/33980) utilized a linear approach involving the selective demethylation of a 6,7-dimethoxyquinazoline core.[1] This method is fraught with process risks: poor regioselectivity (leading to difficult-to-remove isomers), use of hazardous reagents (L-methionine/MsOH), and a high propensity for N-alkylation impurities in the final step.[1]
Modern industrial workflows prioritize a convergent strategy . By installing the morpholino side chain early on the benzene ring (starting from Isovanillin) before cyclization, or by using a late-stage intermediate that already possesses the side chain, process chemists eliminate the regioselectivity issue and significantly reduce the impurity profile.
Part 1: Key Intermediates List
The following intermediates are critical control points in the synthesis. Their purity directly dictates the quality of the final API.
Intermediate A: The "Process" Core
-
Chemical Name: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one[2][3][4][5][6]
-
CAS: 199327-61-2[2]
-
Role: The advanced precursor for the convergent route.
-
Critical Quality Attribute (CQA): Must be free of the C7-isomer (where the side chain and methoxy groups are swapped), which is spectrally similar and difficult to separate.
Intermediate B: The Activated Electrophile
-
Chemical Name: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline[1][3][4][7]
-
CAS: 199327-62-3
-
Role: The highly reactive species generated in situ or isolated to couple with the aniline.
-
Handling: Moisture sensitive. Hydrolyzes back to Intermediate A if exposed to ambient humidity.
Intermediate C: The Nucleophile
-
CAS: 367-21-5
-
Role: The coupling partner that introduces the "tail" of the drug.
-
Impurity Risk: Polychlorinated anilines here will carry through to the final API as "Gefitinib Chloro Impurity."
Intermediate D: The Side Chain Reagent
-
Chemical Name: 4-(3-Chloropropyl)morpholine
-
CAS: 7357-67-7
-
Role: Introduces the solubilizing moiety.
-
Stability: Often used as the hydrochloride salt to prevent self-polymerization.
Part 2: Comparative Synthetic Workflows
The following diagram contrasts the Legacy Route (High Risk) with the Optimized Convergent Route (Recommended).
Caption: Comparison of the Legacy Linear Route (Red) vs. the Optimized Convergent Route (Green). The convergent route avoids late-stage alkylation, eliminating the difficult N-alkylated impurity.
Part 3: Detailed Experimental Protocols (Optimized Route)
This protocol follows the Convergent Strategy , utilizing Intermediate A (7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one) as the starting point. This is the most robust method for generating high-purity API.
Step 1: Activation (Chlorination)
Objective: Convert the unreactive quinazolinone (Intermediate A) into the reactive chloro-quinazoline (Intermediate B).
-
Reagents:
-
Intermediate A (1.0 eq)
-
Thionyl Chloride (SOCl₂) (10.0 eq) OR Phosphoryl Chloride (POCl₃)
-
DMF (Catalytic amount, 0.1 eq)
-
-
Protocol:
-
Charge Intermediate A into a reactor equipped with a scrubber (for HCl/SO₂ gas).
-
Add Thionyl Chloride slowly. The reaction is endothermic initially but evolves gas.
-
Add catalytic DMF.[10] Note: DMF acts as a Vilsmeier-Haack reagent precursor, significantly accelerating the rate.
-
Heat to reflux (approx. 75-80°C) for 3-5 hours. Monitor by HPLC (disappearance of Intermediate A).
-
Critical Step: Distill off excess Thionyl Chloride under reduced pressure.
-
Azeotrope the residue with Toluene (2x) to remove traces of acid gases.
-
Result: Crude Intermediate B (Yellow solid). Use immediately in the next step to prevent hydrolysis.
-
Step 2: Nucleophilic Aromatic Substitution (Coupling)
Objective: Couple the activated core with the aniline tail.
-
Reagents:
-
Crude Intermediate B (from Step 1)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol (IPA) (10-15 volumes)
-
-
Protocol:
-
Suspend Crude Intermediate B in Isopropanol.
-
Add 3-Chloro-4-fluoroaniline dissolved in a small amount of IPA.
-
Heat to 80°C (Reflux) for 2-4 hours.
-
Observation: The product usually precipitates as the Hydrochloride salt during the reaction.
-
Cool to 0-5°C and stir for 1 hour to maximize precipitation.
-
Basification (Optional but recommended for stability): Suspend the wet cake in water/methanol mixture. Adjust pH to 8-9 with aqueous Ammonia or NaHCO₃. Filter the free base.
-
Purification: Recrystallize from Methanol/Water or Toluene/Ethyl Acetate if necessary.
-
Part 4: Quantitative Data & Impurity Profile
Yield & Efficiency Comparison
| Parameter | Legacy Route (Linear) | Optimized Route (Convergent) |
| Overall Yield | 15 - 20% | 45 - 55% |
| Number of Steps | 6 (Linear) | 5 (Convergent) |
| Key Impurity | N-alkylated Gefitinib (Difficult removal) | Unreacted Aniline (Easy removal) |
| Purification | Often requires Column Chromatography | Crystallization / Precipitation |
| Atom Economy | Low (Protection/Deprotection steps) | High |
Critical Impurity Control
The most dangerous impurity in Gefitinib synthesis is the N-alkylated byproduct (Impurity N in diagram).
-
Origin: In the Legacy route, the final step involves alkylating the phenol. The secondary amine on the quinazoline ring competes for the alkyl halide, leading to double alkylation.
-
Control Strategy: The Convergent Route eliminates this risk entirely by installing the alkyl side chain before the secondary amine is formed.
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents. WO Patent 96/33980.[1][7] Link
-
Chandregowda, V., et al. (2007). Synthesis of gefitinib starting from isovanillin. Heterocycles, 71(1), 39-48. Link
-
Knesl, P., et al. (2006). Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib. Molecules, 11(4), 286-297. Link
-
Liu, Z., et al. (2015). Process for the preparation of Gefitinib. CN Patent 104130199A. Link
-
Maskrey, T. S., et al. (2018).[13] A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Link
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]
- 2. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
- 3. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]
- 4. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives [sioc-journal.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 13. thieme-connect.de [thieme-connect.de]
Chemical properties of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
This technical monograph details the chemical properties, synthetic utility, and handling protocols for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one , a critical "dual-handle" intermediate in the synthesis of EGFR inhibitors like Gefitinib.[1][2][]
The Dual-Handle Scaffold for EGFR Tyrosine Kinase Inhibitors[1][2][3]
Part 1: Executive Technical Summary[3]
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (hereafter CPMQ ) represents a strategic scaffold in the industrial synthesis of 4-anilinoquinazoline drugs.[1][2][] Its structural value lies in its orthogonal reactivity :
-
C4-Position (Lactam): A "masked" electrophile.[1][2][] Tautomerization allows for activation (chlorination) to couple with aniline pharmacophores (the "warhead").[1][2]
-
C6-Side Chain (Alkyl Chloride): A pre-installed electrophilic handle for late-stage nucleophilic substitution (SN2) with solubilizing groups (e.g., morpholine).[1][2]
This "convergent" architecture allows researchers to modify the solubility profile (C6) and potency (C4) independently, making CPMQ a preferred intermediate over linear linear synthesis routes.[1][2]
Part 2: Physicochemical Profile[4]
| Property | Specification | Notes |
| IUPAC Name | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ | |
| Molecular Weight | 268.69 g/mol | |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/exposure.[1][2][] |
| Solubility | DMSO, DMF, hot acetic acid | Insoluble in water; poor solubility in cold alcohols.[1][] |
| Melting Point | > 240 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (NH[1][2][]···O=C). |
| pKa | ~9.5 (N1-H) | Weakly acidic due to lactam/lactim tautomerism.[1][2][] |
| Stability | Hydrolytically stable at neutral pH | Labile to strong base (alkyl chloride hydrolysis) or strong acid (ether cleavage).[1] |
Part 3: Synthetic Utility & Reactivity Mechanisms
The "Dual-Activation" Pathway
CPMQ serves as the branch point for divergent synthesis.[1][2][] The following diagram illustrates its central role in converting a simple benzoate precursor into the complex API Gefitinib.
Figure 1: Strategic placement of CPMQ in the synthesis of Gefitinib. Note the transformation of the stable lactam (Blue) to the reactive chloro-pyrimidine (Red).[1][2]
Mechanism of C4-Activation (Chlorination)
The conversion of the inert lactam carbonyl to the reactive 4-chloro species is the most critical process step.[1][2] It typically utilizes Thionyl Chloride (
Mechanistic Insight:
-
Tautomerization: CPMQ exists in equilibrium between the lactam (major) and lactim (minor, -OH) forms.[1]
-
Activation: The lactim oxygen attacks the electrophilic sulfur/phosphorus, creating a good leaving group.[]
-
Substitution: Chloride ion attacks C4, restoring aromaticity to the pyrimidine ring and expelling
/ .[]
Part 4: Experimental Protocols
Protocol A: Chlorination of CPMQ (Activation)
Objective: Convert the stable quinazolinone to the reactive 4-chloroquinazoline.[1][2][]
Reagents:
Workflow:
-
Setup: Charge CPMQ into a dry round-bottom flask equipped with a reflux condenser and a
drying tube. -
Addition: Add
slowly at room temperature. The suspension will remain initially.[] -
Catalysis: Add DMF dropwise. Caution: Gas evolution (
, ) will occur.[1] -
Reaction: Heat to reflux (
) for 3-4 hours. The solution should become clear and yellow/orange, indicating consumption of the starting material.[] -
Workup: Distill off excess
under reduced pressure. -
Neutralization: Dissolve the residue in DCM or Toluene. Wash with cold saturated
(carefully, gas evolution). -
Isolation: Dry organic layer (
) and concentrate. The product, 4,6-bis(3-chloropropoxy)-7-methoxyquinazoline (Wait, correction: The C6 side chain is already chlorinated.[1][2][] The product is 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline ).[1][2][]
Critical Control Point: Ensure anhydrous conditions. Water hydrolyzes the product back to CPMQ instantly.[]
Protocol B: Side-Chain Functionalization (Morpholine Substitution)
Objective: Install the solubilizing morpholine tail via SN2 reaction.
Reagents:
Workflow:
-
Dissolution: Dissolve the alkyl chloride substrate in DMF.
-
Activation: Add KI. This converts the alkyl chloride to the more reactive alkyl iodide in situ.[1][]
-
Substitution: Add Morpholine and
. Heat to for 6-12 hours.[1][2][] -
Monitoring: Monitor by HPLC. The shift in retention time will be significant due to the formation of the basic amine.[]
Part 5: Handling & Safety Data (SDS Highlights)
| Hazard Class | Signal | Statement | Precaution |
| Skin Irritant | Warning | H315: Causes skin irritation | Wear nitrile gloves (double gloving recommended).[1][2][] |
| Eye Irritant | Warning | H319: Causes serious eye irritation | Use chemical splash goggles.[1][] |
| Sensitizer | Warning | H317: May cause allergic skin reaction | Alkyl chlorides are potential alkylating agents. Handle in a fume hood.[1][2] |
| Reactivity | Caution | Incompatible with strong oxidizers | Store under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage.[1] |
References
-
Synthesis of Gefitinib: Ballard, S. A., et al. "Quinazoline derivatives."[][4][6][7] U.S. Patent 5,770,599. 1998.[1][]
-
Chlorination Mechanism: Chandregowda, V., et al. "Convergent synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate."[1][2][] European Journal of Medicinal Chemistry, 2009.[]
-
Process Optimization: Liu, Z., et al.[] "A highly efficient process for the synthesis of Gefitinib."[] Organic Process Research & Development, 2014.
-
Physical Properties: PubChem Compound Summary for CID 135399673 (Morpholine derivative parent). [1][2]
Sources
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-methoxy-6-(3-(4-morpholinyl)propoxy)quinazoline | C16H20ClN3O3 | CID 22649221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Difference between Gefitinib Impurity V and intermediate
Architecting Gefitinib: Differentiating Impurity V from Key Synthetic Intermediates
Executive Overview
The synthesis of Gefitinib, a highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC), requires the precise assembly of complex molecular scaffolds. In pharmaceutical development, distinguishing between intermediates and impurities is not merely a matter of semantics; it dictates the regulatory strategy, quality control (QC) parameters, and the thermodynamic design of the synthetic route. This technical guide explores the mechanistic, structural, and regulatory differences between the core Gefitinib intermediates and the specific reactant known as Gefitinib Impurity V.
Chemical Ontology: The Nomenclature Paradox
To understand the difference between these two classifications, one must look at their roles within the1[1].
Gefitinib Intermediates are the transient or isolated chemical species formed during the multi-step construction of the drug. They form the backbone of the molecule. A primary example is 6,7-dimethoxyquinazoline-4-one (CAS: 13794-72-4), which provides the core 4-anilinoquinazoline scaffold responsible for EGFR-inhibiting activity[1]. Because these intermediates undergo subsequent chemical transformations, their purity directly dictates the yield of the downstream steps[2].
Gefitinib Impurity V , chemically identified as3[3], presents a nomenclature paradox. It is actually a fundamental starting material used to build the drug[4]. However, in the context of the final formulated API, any unreacted residual 3-chloro-4-fluoroaniline is strictly classified and tracked as an "impurity." Due to the presence of the aniline moiety, it is flagged as a Potential Genotoxic Impurity (PGI), requiring rigorous parts-per-million (ppm) control limits that do not apply to standard intermediates.
Mechanistic Roles in the Synthetic Pathway
The convergence of the intermediate and Impurity V occurs via a Nucleophilic Aromatic Substitution (
Fig 1: Convergence of Impurity V and the quinazoline intermediate in Gefitinib synthesis.
Comparative Physicochemical & Regulatory Profile
To streamline process development, analytical chemists must differentiate the handling and tracking of these two components.
| Parameter | Gefitinib Impurity V | Gefitinib Intermediate (Representative) |
| Chemical Identity | 3-Chloro-4-fluoroaniline | 6,7-Dimethoxyquinazoline-4-one |
| CAS Registry Number | 367-21-5 | 13794-72-4 |
| Structural Role | Peripheral lipophilic binding moiety | Core heterocyclic scaffold |
| Process Function | Nucleophilic Starting Material | Electrophilic Backbone Precursor |
| Regulatory Concern | High (Potential Genotoxic Impurity) | Moderate (Process efficiency tracking) |
| Target Purity | >99.5% (Strict limits in final API) | ≥98.0% (To prevent downstream side reactions) |
Self-Validating Experimental Protocol: The Coupling Reaction
The following protocol outlines the . As a Senior Application Scientist, the focus here is not just on what to do, but why the system is designed this way to ensure self-validation and high purity.
Objective: Synthesize the Gefitinib core while ensuring the complete consumption of Impurity V to minimize downstream genotoxic tracking.
-
Step 1: System Preparation & Charging. Charge a clean, dry, nitrogen-purged reactor with 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and isopropanol (10 volumes).
-
Causality: Isopropanol is chosen over non-polar solvents because its polar protic nature stabilizes the Meisenheimer complex transition state during the
reaction. Furthermore, its boiling point (~82°C) provides the exact thermal energy required to overcome the activation barrier without inducing thermal degradation of the quinazoline core[4].
-
-
Step 2: Nucleophile Addition. Add 3-chloro-4-fluoroaniline (Impurity V) (1.05 eq) dropwise to the suspension at 25-30°C.
-
Causality: A slight stoichiometric excess (1.05 eq) of the aniline is used to drive the reaction to completion, ensuring the complete consumption of the more expensive, complex quinazoline intermediate.
-
-
Step 3: Reflux & Self-Validating IPC. Heat the reaction mass to 80-82°C (reflux) and maintain for 4 to 6 hours. After 4 hours, pull a 1 mL sample for High-Performance Liquid Chromatography (HPLC) analysis.
-
Validation: The protocol is self-validating. The reaction is only deemed complete when the intermediate peak area on the chromatogram is <0.5%. If the intermediate is >0.5%, reflux is extended in 1-hour increments. This creates a closed-loop validation system ensuring chemical conversion.
-
-
Step 4: Isolation & Impurity Purging. Once validated, cool the mixture to 0-5°C at a controlled rate of 10°C/hour.
-
Causality: Controlled cooling crystallizes the target Gefitinib core. Because the unreacted excess of Impurity V (3-chloro-4-fluoroaniline) is highly soluble in cold isopropanol, it remains trapped in the mother liquor. Filtration and subsequent washing with cold isopropanol effectively purges Impurity V from the isolated solid, drastically reducing the burden on final API purification.
-
Analytical and Quality Control Perspectives
In the manufacturing of APIs, the 2[2]. If the 6,7-dimethoxyquinazoline-4-one intermediate contains desmethyl impurities, it will propagate through the synthesis, leading to off-target analogs of Gefitinib that are nearly impossible to separate via standard crystallization.
Conversely, Impurity V must be monitored in the final drug substance using highly sensitive techniques like LC-MS/MS. Because anilines can intercalate with DNA, regulatory bodies (such as the FDA and EMA) require that residual Impurity V be kept below the Threshold of Toxicological Concern (TTC), often requiring limits below 10 ppm. Therefore, the distinction between an intermediate and Impurity V dictates the entire analytical lifecycle: intermediates are monitored for process efficiency (percent-level tracking), while Impurity V is monitored for patient safety (ppm-level tracking).
References
-
NISCAIR / Indian Journal of Chemistry. A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Available at:[Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity in Gefitinib Intermediates: A Supplier's Perspective. Available at: [Link]
-
Veeprho. Gefitinib Impurity V | CAS 367-21-5. Available at:[Link]
Sources
Chemical Rationale: The 3-Chloropropyl Advantage
Whitepaper: Strategic Functionalization of 3-Chloropropyl Quinazolinones in Advanced Medicinal Chemistry
Abstract The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a vast array of biological activities ranging from oncology to antimicrobial resistance. Among its derivatives, 3-chloropropyl functionalized quinazolinones serve as critical, highly reactive intermediates. The terminal alkyl chloride acts as a versatile electrophilic handle, enabling the synthesis of complex active pharmaceutical ingredients (APIs), including Schiff base antimicrobials, anticancer agents (e.g., Gefitinib precursors), and novel quorum-sensing quenchers. This technical guide provides an in-depth mechanistic analysis, validated synthetic protocols, and structural-activity relationship (SAR) insights for researchers developing next-generation therapeutics.
As a Senior Application Scientist, I frequently observe that the choice of linker in heterocyclic chemistry dictates both the pharmacokinetic profile and the synthetic viability of the final drug candidate. The incorporation of a 3-chloropropyl moiety at the N3 or C2 position of the quinazolinone ring offers three distinct advantages:
-
Optimal Spacer Length: The three-carbon (
) chain provides sufficient flexibility to allow terminal pharmacophores (such as morpholines, piperazines, or bulky aromatic systems) to interact with secondary binding pockets in target proteins without inducing steric clash with the rigid quinazolinone core[1]. -
Chemoselective Alkylation: The terminal primary chloride is an ideal substrate for
nucleophilic substitutions. It is stable enough to survive upstream cyclization steps but reactive enough to undergo functionalization under mild basic conditions. -
Lipophilicity Tuning: The propyl linker incrementally increases the
of the molecule, enhancing cellular permeability—a critical factor for targeting intracellular pathogens or tumor microenvironments.
Validated Synthetic Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt these workflows.
Protocol A: Synthesis of 6-Chloro-3-(3-chloropropyl)quinazolin-4(3H)-one
This protocol describes the N-alkylation of a pre-formed quinazolinone, a critical step in synthesizing PqsR antagonists for Pseudomonas aeruginosa [2].
-
Reagents: 6-chloroquinazolin-4(3H)-one (1.6 mmol), 1-bromo-3-chloropropane (1.9 mmol), Cesium Carbonate (
, 3.2 mmol), Tetrabutylammonium Iodide (TBAI, 0.16 mmol), Acetonitrile (MeCN, 50 mL). -
Step-by-Step Workflow:
-
Initiation: Suspend 6-chloroquinazolin-4(3H)-one in anhydrous MeCN. Causality: MeCN is chosen for its polar aprotic nature, which solvates the reactants without hydrogen-bonding to the nucleophilic nitrogen, thereby keeping it highly reactive.
-
Deprotonation: Add
and stir for 15 minutes. Causality: is a mild, bulky base. The large cesium counter-ion creates a "naked" and highly nucleophilic nitrogen anion at the N3 position, preventing unwanted ring-opening side reactions that harsher bases (like NaOH) might induce. -
Catalysis & Alkylation: Add TBAI followed by 1-bromo-3-chloropropane. Reflux overnight. Causality: TBAI acts as a phase-transfer catalyst and initiates a Finkelstein-type reaction. It converts the alkyl bromide into an alkyl iodide in situ, creating a superior leaving group that accelerates the
attack by the quinazolinone. -
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the starting material spot disappears.
-
Workup: Cool, filter the inorganic salts, and evaporate the solvent under reduced pressure. Purify via silica gel chromatography.
-
Protocol B: Schiff Base Formation for Antimicrobial Agents
Schiff bases derived from 3-chloropropyl quinazolinones exhibit potent antibacterial and antifungal properties [3].
-
Reagents: 3-amino-7-chloro-2-(3-chloropropyl)quinazolin-4(3H)-one (0.2 mol), Aromatic Aldehyde (0.2 mol), Glacial Acetic Acid (catalytic), Ethanol.
-
Step-by-Step Workflow:
-
Condensation: Combine the quinazolinone derivative and the aldehyde in a round-bottom flask containing absolute ethanol.
-
Acid Catalysis: Add 3-4 drops of glacial acetic acid. Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the primary amine of the quinazolinone.
-
Reflux: Heat the mixture under reflux for 3-6 hours.
-
Isolation & Validation: Cool the mixture in an ice bath to precipitate the product. Filter and recrystallize from ethanol. Validation: The formation of the Schiff base is confirmed via IR spectroscopy by the disappearance of the
absorption bands (typically around 3300 ) and the appearance of a strong imine ( ) stretch at ~1620 .
-
Biological Applications & Mechanisms of Action
Quorum Sensing Quenching in Pseudomonas aeruginosa
P. aeruginosa utilizes the PqsR (MvfR) transcriptional regulator to drive the expression of virulence factors and biofilm formation. 3-chloropropyl quinazolinones have been successfully functionalized into competitive PqsR antagonists [2]. By mimicking the natural autoinducer (PQS), these synthetic derivatives bind to the PqsR receptor but fail to induce the necessary conformational change for DNA binding, effectively "blinding" the bacteria and halting biofilm production without exerting selective survival pressure (which leads to antibiotic resistance).
Figure 1: Mechanism of PqsR quorum sensing inhibition by quinazolinone antagonists in P. aeruginosa.
Oncology: Precursors to Tyrosine Kinase Inhibitors
In the synthesis of anticancer drugs like Gefitinib (an EGFR inhibitor), 3-chloropropyl functionalized intermediates are pivotal. For example, the alkylation of isovanillin with 4-(3-chloropropyl)morpholine creates the highly solubilizing morpholinopropoxy side chain required for the drug's oral bioavailability and target affinity [1].
Figure 2: Synthetic workflow for 3-chloropropyl quinazolinones and downstream API functionalization.
Quantitative Data Summary
The following table synthesizes the reaction efficiencies and primary biological targets of key 3-chloropropyl quinazolinone derivatives discussed in the literature [1][2][3].
| Derivative Scaffold | Functionalization / Reactant | Yield (%) | Primary Biological Target | Mechanism of Action |
| 6-Chloro-3-(3-chloropropyl)quinazolin-4(3H)-one | 1-bromo-3-chloropropane | 85 - 89% | P. aeruginosa (PqsR) | Competitive Quorum Sensing Antagonist |
| 7-Chloro-2-(3-chloropropyl)-3-aminoquinazolin-4(3H)-one | Aromatic Aldehydes (Schiff Base) | 76 - 86% | S. aureus, E. coli, C. albicans | Cell wall/membrane disruption |
| 4-Methoxy-3-(3-morpholinopropoxy)benzaldehyde | 4-(3-chloropropyl)morpholine | >90% | EGFR (Non-small cell lung cancer) | Tyrosine Kinase Inhibition (Gefitinib precursor) |
Conclusion
The 3-chloropropyl quinazolinone architecture is far more than a simple structural motif; it is a meticulously engineered synthetic hub. By understanding the causality behind the reaction conditions—such as the use of phase-transfer catalysts for efficient
References
-
Sharma, V. K., Barde, A., & Rattan, S. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. 1
-
Alqarni, M. H., et al. (2021). Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa. ACS Infectious Diseases. 2
-
Sphinxsai. (n.d.). PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. Sphinxsai. 3
Sources
Technical Guide: Handling, Characterization, and Safety Profile of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
The following is an in-depth technical guide and safety assessment for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one , a critical intermediate in the synthesis of the EGFR inhibitor Gefitinib (Iressa).
Document Control:
-
Subject: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
-
Role: Senior Application Scientist
-
Context: Drug Substance Intermediate (Gefitinib Synthesis)
Executive Summary & Chemical Identity[1][2]
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a synthetic intermediate primarily used in the manufacturing of Gefitinib , a tyrosine kinase inhibitor targeting EGFR. It represents a "Route B" intermediate where the alkyl chloride side chain is installed before the morpholine substitution, distinguishing it from the more common morpholino-intermediate pathway.
Due to the presence of a primary alkyl chloride moiety on the quinazolinone core, this compound possesses alkylating potential , classifying it as a Potential Genotoxic Impurity (PGI) . Strict containment and handling protocols are required to prevent occupational exposure and cross-contamination.
Chemical Identification
| Property | Specification |
| Chemical Name | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one |
| CAS Number | Not widely listed commercially; closely related to 199327-61-2 (Morpholino analog) |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ |
| Molecular Weight | 268.69 g/mol |
| Structural Features | Quinazolin-4-one core, 6-position 3-chloropropoxy tail, 7-position methoxy group |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water |
Hazard Identification & Toxicology (SAR Analysis)
Note: As a specific SDS may not be publicly standardized for this intermediate, the following hazard assessment is derived from Structure-Activity Relationship (SAR) analysis and its chemical class.
GHS Classification (Derived)
-
Signal Word: DANGER
-
Health Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects (due to alkylating alkyl chloride).
-
H317: May cause an allergic skin reaction.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
Mechanistic Toxicology
The 3-chloropropoxy side chain functions as a primary alkyl halide. In biological systems, this moiety can act as an electrophile, potentially alkylating DNA bases (e.g., guanine N7 position). This reactivity underpins its classification as a mutagenic impurity concern in the final drug substance, requiring control to ppm levels.
Synthesis & Process Application
This compound is the pivot point in the "Convergent Chlorination" route for Gefitinib.
Synthesis Pathway
The synthesis typically proceeds from isovanillin, involving alkylation, nitration, reduction, and cyclization.
Figure 1: Synthetic pathway illustrating the role of the target intermediate in Gefitinib production.
Critical Process Parameters (CPP)
-
Moisture Control: The 4-position carbonyl is stable, but the subsequent chlorination step (using SOCl₂) requires strictly anhydrous conditions.
-
Temperature: Cyclization reactions often require reflux (120-140°C).
-
Impurity Control: Monitor for the bis-alkylated impurity or incomplete cyclization (open ring anthranilamide).
Safe Handling & Containment Protocols
Given the genotoxic potential, handling must adhere to Occupational Exposure Band (OEB) 4 standards until proven otherwise.
Engineering Controls
-
Primary Containment: Weighing and dispensing must be performed in a Powder Containment Booth or a Glovebox (Isolator) under negative pressure.
-
Ventilation: Local Exhaust Ventilation (LEV) with HEPA filtration is mandatory for all open-handling steps.
Personal Protective Equipment (PPE)
| Body Part | Requirement | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P3 (if in hood) | Prevention of inhalation of cytotoxic dust. |
| Hands | Double Nitrile Gloves (min 0.11 mm thickness) | Barrier against alkylating agents; change every 30 mins. |
| Body | Tyvek® Coveralls (Type 5/6) | Prevent dermal absorption and clothing contamination. |
| Eyes | Safety Goggles + Face Shield | Protection against corrosive dust and splashes. |
Decontamination Procedure
In the event of a spill or for cleaning glassware:
-
Quench: Treat the area/glassware with a nucleophilic solution (e.g., 10% NaOH in Methanol or aqueous Ammonia) to displace the alkyl chloride and degrade the quinazoline core.
-
Wait: Allow 30 minutes contact time.
-
Clean: Wash with soap and water.[1]
Analytical Characterization
To validate the identity and purity of the intermediate, the following analytical signatures are expected.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (Quinazoline core absorption).
-
Retention Time: The target (chloro-propoxy) will elute later than the morpholino-analog (Gefitinib Impurity A) due to higher lipophilicity (Cl vs Morpholine).
NMR Spectroscopy (¹H-NMR, DMSO-d₆)
-
Quinazoline Core: Singlet at ~8.0 ppm (H-2).
-
Methoxy Group: Singlet at ~3.9 ppm (3H).
-
Chloropropoxy Tail:
-
Triplet at ~4.2 ppm (O-CH₂-).
-
Quintet at ~2.2 ppm (-CH₂-).
-
Triplet at ~3.8 ppm (-CH₂-Cl) (Diagnostic peak for the alkyl chloride).
-
Emergency Response
Figure 2: Emergency response decision tree for spills and exposure.
Fire Fighting
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1]
-
Hazards: Emits toxic fumes under fire conditions: Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx), Carbon Monoxide (CO).
-
Advice: Wear Self-Contained Breathing Apparatus (SCBA).
References
-
Design and synthesis of novel Gefitinib analogues. National Institutes of Health (PMC). Available at: [Link]
-
Gefitinib Synthesis and Impurity Profile. New Drug Approvals. Available at: [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. MDPI Molecules. Available at: [Link]
-
A New Synthesis of Gefitinib. Thieme Connect (Synlett). Available at: [Link]
-
Gefitinib Impurity Standards (Related Compounds). Lotusfeet Pharma.[2] Available at: [Link][3][2][4][5][6][7][8][9]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one [cymitquimica.com]
- 4. 4-Chloro-7-methoxy-6-(3-(4-morpholinyl)propoxy)quinazoline | C16H20ClN3O3 | CID 22649221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one [lgcstandards.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
- 9. 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 199327-61-2 [sigmaaldrich.com]
Methodological & Application
Application Note: Advanced Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one from Isovanillin
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Scalable Methodologies
Introduction & Strategic Rationale
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, most notably serving as the structural foundation for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as Gefitinib and Erlotinib. The synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a critical inflection point in the manufacturing of these APIs. The 3-chloropropoxy moiety acts as a versatile electrophilic handle, allowing for late-stage functionalization (e.g., nucleophilic displacement by morpholine to yield Gefitinib)[1].
The "Nitrile Cascade" vs. Traditional Demethylation
Historically, the synthesis of 6,7-disubstituted quinazolinones relied on the selective demethylation of 6,7-dimethoxyquinazolin-4-one using L-methionine and methanesulfonic acid[2]. This traditional route is plagued by poor regioselectivity, leading to over-demethylation, difficult chromatographic separations, and low overall yields[2].
To circumvent these bottlenecks, this protocol details a highly efficient, bottom-up "Nitrile Cascade Route" starting from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde)[1][3]. By installing the functional groups sequentially on the benzene ring prior to pyrimidine ring closure, we achieve absolute regiocontrol. The hallmark of this route is a one-pot reductive cyclization that converts a 2-nitrobenzonitrile intermediate directly into the quinazolin-4(3H)-one core, eliminating the need to isolate unstable 2-aminobenzonitrile intermediates[3][4].
Experimental Workflow & Mechanistic Pathway
The synthesis is executed in four highly controlled stages. The logic of the sequence is dictated by the electronic directing effects of the substituents, ensuring that the nitration step occurs exclusively at the desired position.
Figure 1: Four-step synthetic workflow from isovanillin to the target quinazolin-4(3H)-one.
Step-by-Step Protocols (Self-Validating Systems)
Step 1: Chemoselective O-Alkylation
Objective: Install the 3-chloropropoxy chain at the C3 hydroxyl of isovanillin. Causality & Insight: We utilize 1-bromo-3-chloropropane rather than 1,3-dichloropropane. According to hard-soft acid-base (HSAB) principles and leaving group kinetics, the weaker C–Br bond and higher polarizability of the bromide ion make it a vastly superior leaving group. This allows the phenoxide to selectively displace the bromide at lower temperatures, preserving the terminal aliphatic chloride for downstream API synthesis[1].
-
Charge a dry 2 L round-bottom flask with isovanillin (152 g, 1.0 mol) and anhydrous K₂CO₃ (276 g, 2.0 mol) in 1.0 L of N,N-dimethylformamide (DMF).
-
Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will darken).
-
Add 1-bromo-3-chloropropane (173 g, 1.1 mol) dropwise over 20 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours. Validation: TLC (Hexane:EtOAc 7:3) should indicate complete consumption of isovanillin.
-
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Pour the residue into 2 L of ice water. Filter the resulting precipitate and dry under vacuum to yield 3-(3-chloropropoxy)-4-methoxybenzaldehyde .
Step 2: Oximation and Dehydration to Nitrile
Objective: Convert the aldehyde to a nitrile group to direct downstream nitration and prime the molecule for cyclization. Causality & Insight: The conversion to a nitrile is critical. If the aldehyde were retained, nitration would yield a mixture of isomers. The nitrile group is strongly electron-withdrawing and meta-directing, which synergizes with the ortho/para-directing methoxy group to force the incoming nitro group exclusively to the C6 position of the original isovanillin ring[3].
-
Dissolve 3-(3-chloropropoxy)-4-methoxybenzaldehyde (228 g, 1.0 mol) in pyridine (500 mL).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) (83 g, 1.2 mol) in portions. Stir at 60 °C for 2 hours to form the oxime intermediate.
-
To the same reaction vessel, carefully add acetic anhydride (Ac₂O) (306 g, 3.0 mol) dropwise.
-
Elevate the temperature to 110 °C and reflux for 4 hours to drive the dehydration of the oxime.
-
Quench by pouring into crushed ice (3 kg) with vigorous stirring. Filter the precipitated solid, wash with cold water, and dry to yield 3-(3-chloropropoxy)-4-methoxybenzonitrile .
Step 3: Electrophilic Aromatic Nitration
Objective: Regioselective installation of the nitro group. Causality & Insight: The reaction temperature is strictly capped at 50 °C. Exceeding this thermal threshold risks oxidative cleavage of the chloropropoxy chain or over-nitration. The synergistic directing effects of the methoxy and nitrile groups ensure the exclusive formation of the desired regioisomer[3][5].
-
Suspend 3-(3-chloropropoxy)-4-methoxybenzonitrile (225 g, ~1.0 mol) in 70% Nitric Acid (HNO₃) (1.1 L) at 0–5 °C.
-
Slowly warm the reaction mixture to 45–50 °C. Maintain this temperature precisely using an internal probe and a cooling bath if the exotherm spikes.
-
Stir for 3 hours at 45–50 °C. Validation: LC-MS will confirm the mass of the mono-nitrated product (CAS 1315512-61-8)[5].
-
Pour the mixture over 4 kg of crushed ice. The product will crash out as a heavy yellow solid.
-
Filter, wash extensively with water until the filtrate is pH neutral, and dry to yield 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile .
Step 4: One-Pot Reductive Cascade Cyclization
Objective: Reduce the nitro group and cyclize to form the quinazolin-4(3H)-one core. Causality & Insight: This is a highly advanced cascade reaction. Hydrazine and catalytic FeCl₃ reduce the nitro group to an aniline. Upon addition of formic acid and HCl, the aniline is formylated. Simultaneously, the acidic aqueous environment hydrolyzes the nitrile to a primary amide. The formamide and primary amide then undergo an intramolecular condensation (Niementowski-type cyclization) to construct the pyrimidine ring[3][4]. This avoids the isolation of the highly oxidation-prone 2-aminobenzonitrile.
-
Dissolve 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile (270 g, 1.0 mol) in methanol (1.5 L).
-
Add FeCl₃ (8.1 g, 0.05 mol) and activated carbon (10 g). Heat to 60 °C.
-
Add 80% Hydrazine hydrate (250 g, 4.0 mol) dropwise over 1 hour. Reflux for 3 hours until nitro reduction is complete (solution turns from yellow to colorless/pale).
-
Filter hot through a Celite pad to remove the catalyst.
-
Transfer the filtrate to a new flask. Add Formic Acid (HCOOH) (460 g, 10.0 mol) and concentrated HCl (100 mL).
-
Heat the mixture to 100–110 °C, distilling off the methanol, and maintain the aqueous acidic reflux for 6 hours.
-
Cool to 10 °C. Adjust pH to 7.0 using aqueous NaOH.
-
Filter the resulting white/off-white precipitate, wash with cold water and cold ethanol, and dry under high vacuum to yield the final product: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one .
Quantitative Data & Route Comparison
The table below summarizes the operational advantages of the Nitrile Cascade Route over the traditional Demethylation Route, highlighting the improvements in yield and process efficiency[2][3].
| Parameter | Traditional Demethylation Route | Nitrile Cascade Route (This Protocol) |
| Starting Material | 6,7-dimethoxyquinazolin-4-one | Isovanillin |
| Key Mechanistic Challenge | Poor regioselectivity during demethylation; generates N-alkylated impurities[2] | Exothermic control during nitration |
| Step Count | 5 steps | 4 steps |
| Chromatographic Purification | Required (to remove regioisomers)[2] | Not Required (crystallization only)[3] |
| Overall Yield | ~25 - 30% | ~55 - 60% [3] |
| Scalability | Low (due to methionine/MeSO₃H cost and purification) | High (telescoped one-pot cyclization) |
References
-
EP2155656A2 - Process for the preparation of gefitinib - Google Patents.[1] URL:
-
Gefitinib - New Drug Approvals. (Details on the drawbacks of the demethylation route).[2] URL:[Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE - LOCKSS / Heterocycles, Vol. 71, No. 1, 2007.[3] URL:[Link](Verified via Grounding API)
-
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile CAS 1315512-61-8 - HSP Pharma.[5] URL:[Link](Verified via Grounding API)
-
Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles - Taylor & Francis. (Mechanistic insights into Niementowski-type quinazoline synthesis).[4] URL: [Link](Verified via Grounding API)
Sources
- 1. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile CAS 1315512-61-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Notes and Protocols for the Regioselective Alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one
Abstract
This guide provides a detailed technical overview and step-by-step protocols for the selective alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. We explore the mechanistic principles governing N- versus O-alkylation, offering field-proven methodologies to control the reaction's regioselectivity. This document is designed for researchers, synthetic chemists, and drug development professionals, aiming to provide the foundational knowledge and practical instruction necessary for the successful synthesis and characterization of N3- and O6-alkylated quinazolinone derivatives.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolin-4(3H)-one skeleton is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its rigid, heterocyclic structure provides a versatile platform for introducing various substituents, enabling the fine-tuning of pharmacological properties. The specific intermediate, 6-hydroxy-7-methoxyquinazolin-4(3H)-one, is of particular interest as it possesses two distinct nucleophilic centers amenable to alkylation: the nitrogen atom at position 3 (N3) of the pyrimidinone ring and the oxygen atom of the hydroxyl group at position 6 (O6) of the benzene ring.
The ability to selectively functionalize these positions is critical, as the resulting N-alkylated versus O-alkylated isomers can exhibit profoundly different biological activities, receptor binding affinities, and pharmacokinetic profiles. This guide will elucidate the chemical principles that dictate the site of alkylation and provide robust, validated protocols to achieve the desired regiochemical outcome.
Mechanistic Rationale: Controlling N- vs. O-Alkylation
The alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one is a classic example of a reaction involving an ambident nucleophile , a species with two distinct nucleophilic sites.[3] The regioselectivity of the reaction is determined by a delicate interplay of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent.
The key to controlling the outcome lies in the selective deprotonation of either the N3-amide proton or the C6-phenolic proton.
-
N3-Alkylation (Kinetic Control): The amide proton at the N3 position is generally more acidic than the phenolic proton. Therefore, under milder basic conditions, the N3-anion is formed preferentially. This kinetically favored pathway typically leads to the N-alkylated product. Studies have shown that using alkali metal carbonates like potassium carbonate (K₂CO₃) in aprotic solvents reliably yields the 3-N-alkylated product.[4]
-
O6-Alkylation (Thermodynamic Control): The C6-phenolic proton, while less acidic, can be removed by a stronger base, such as sodium hydride (NaH), to form a phenoxide anion. This pathway often requires more forcing conditions. The choice of a strong base in a polar aprotic solvent like DMF can favor the formation of the O-alkylated product.
The reaction pathways are illustrated below:
Caption: Regioselective alkylation pathways for 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
Experimental Protocols
These protocols are designed to provide a starting point for the selective alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one. Optimization may be required depending on the specific alkylating agent used.
Materials and Equipment
| Reagent/Material | Recommended Grade/Supplier |
| 6-hydroxy-7-methoxyquinazolin-4(3H)-one | ≥97%, available from various chemical suppliers[5] |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent grade, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade, Fisher Scientific |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water, Acros Organics |
| Ethyl Acetate (EtOAc) | HPLC Grade |
| Hexanes | HPLC Grade |
| Dichloromethane (DCM) | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |
| Silica Gel | 230-400 mesh, for column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Standard Glassware | Round-bottom flasks, condensers, separatory funnels, etc. |
| Magnetic Stirrer/Hotplate | |
| Inert Atmosphere Setup | Nitrogen or Argon gas line with manifold |
| Rotary Evaporator |
Protocol 1: Selective N3-Alkylation
This protocol utilizes mild basic conditions to favor the formation of the kinetically preferred N-alkylated product.[6][7]
Workflow for N3-Alkylation:
Caption: Step-by-step workflow for the selective N3-alkylation protocol.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (to make a 0.1 M solution).
-
Stir the suspension at room temperature for 20 minutes.
-
Add the desired alkyl halide (1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 3-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM).
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the pure N3-alkylated product.
Protocol 2: O6-Alkylation
This protocol employs a strong base to facilitate deprotonation of the C6-hydroxyl group, directing the reaction towards O-alkylation. A similar procedure is used in the synthesis of the drug Gefitinib, which involves the alkylation of a related quinazolinone phenol.[8][9][10]
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred beaker of ice water.
-
Extract the aqueous layer with ethyl acetate or a DCM/Methanol mixture.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. Note that separation from any N3-alkylated byproduct may be necessary.
Characterization and Structural Validation
Unambiguous structural determination of the N- and O-alkylated isomers is crucial. NMR spectroscopy is the most powerful tool for this purpose.[11][12]
| Technique | N3-Alkylated Product Observations | O6-Alkylated Product Observations |
| ¹H NMR | Disappearance of the broad N-H proton signal (typically >11 ppm in DMSO-d₆).[13] Appearance of new signals for the N-alkyl group. The chemical shift for protons on the carbon attached to the nitrogen is distinctive. | Disappearance of the phenolic O-H signal (typically 9-10 ppm in DMSO-d₆).[13] Appearance of new signals for the O-alkyl group. Protons on the carbon attached to the oxygen will appear further downfield compared to their N-alkylated counterparts. |
| ¹³C NMR | A signal for the carbon atom attached to the N3-nitrogen typically appears around 45-55 ppm. The C4 carbonyl carbon signal may shift slightly.[14] | A signal for the carbon atom attached to the O6-oxygen appears further downfield, typically around 65-75 ppm. Significant shifts in the aromatic carbons C6 and C7 are expected. |
| HMBC (2D NMR) | A key correlation should be observed between the protons of the N-alkyl group and the C2 and C4 carbons of the quinazolinone ring.[14] | A key correlation should be observed between the protons of the O-alkyl group and the C6 carbon of the benzene ring. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M]⁺) will confirm the correct mass for the addition of the alkyl group.[15][16][17] Fragmentation patterns can also provide structural clues. | The molecular ion peak will be identical to the N-alkylated isomer. MS alone cannot distinguish between the two. |
Troubleshooting and Field Insights
-
Incomplete Reaction: Ensure all reagents, especially the solvent (DMF), are strictly anhydrous. Water will quench the base and impede the reaction. If starting material persists, consider increasing the temperature or reaction time.
-
Mixture of N- and O-Alkylated Products: This is more common when using strong bases. To improve selectivity, try lowering the reaction temperature or using a bulkier base. Careful column chromatography, potentially using a shallow gradient, will be required to separate the isomers.
-
Low Yield: For Protocol 2, ensure the sodium hydride is fresh and has been handled properly to avoid deactivation. Incomplete deprotonation is a common cause of low yield.
Conclusion
The selective alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one is a highly controllable transformation that provides access to distinct chemical entities for drug discovery and development. By judiciously selecting the base and reaction conditions, chemists can direct the alkylation to either the N3 or O6 position with high fidelity. The protocols provided herein, grounded in established chemical principles, serve as a reliable guide for synthesizing these valuable compounds. Rigorous spectroscopic analysis, particularly using 2D NMR techniques, is essential for the unequivocal confirmation of the resulting regiochemistry.
References
-
Jacobs, J., et al. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. European Journal of Medicinal Chemistry, 125, 890-901. [Link]
-
Semantic Scholar. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Homepage. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Photoinitiated Deaminative Alkylation/Cyclization for Rapidly Building Quinoxalino[2,1-b]quinazolinones via EDA Complexes. The Journal of Organic Chemistry. [Link]
-
Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135439999, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]
-
MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of quinazolinone derivatives against mammary carcinoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135609952, 6-Methoxy-7-hydroxyquinazolin-4-one. Retrieved from [Link]
-
EconStor. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
Visky, G., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 225-235. [Link]
-
SynArchive. (n.d.). The Organic Synthesis Database. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
Organic Syntheses. (2026). Homepage. Retrieved from [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Retrieved from [Link]
-
Concordia University Library. (n.d.). Library sources in organic chemistry. Retrieved from [Link]
- Google Patents. (2014). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
-
Quora. (n.d.). Is there a website that can search for organic chemical synthesis routes? Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica, 70(2), 161-178. [Link]
-
MDPI. (2022). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 5. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 11. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Reaction Conditions for the Coupling of 3-Bromo-1-chloropropane with Quinazolinone
Abstract
This application note details the optimized protocol for synthesizing 3-(3-chloropropyl)quinazolin-4(3H)-one , a critical intermediate in the development of serotonin antagonists, antifungal agents, and PARP inhibitors. The reaction involves the nucleophilic substitution of 3-bromo-1-chloropropane by quinazolin-4(3H)-one .
The core challenge in this transformation is achieving chemoselectivity (N3-alkylation vs. O-alkylation) and site-selectivity (displacement of Bromide vs. Chloride). This guide provides a robust, scalable method using anhydrous
Introduction & Reaction Logic
The Chemoselectivity Challenge
Quinazolin-4(3H)-one is an ambident nucleophile. Upon deprotonation, the negative charge delocalizes between the Nitrogen (N3) and the Oxygen (O4).[1]
-
Thermodynamic Control (N3-Alkylation): Favored under high temperatures and polar aprotic solvents. The N-alkylated product (amide-like) is thermodynamically more stable than the O-alkylated product (imidate ether).
-
Kinetic Control (O-Alkylation): Often observed with "hard" electrophiles or silver salts, but less common with alkyl bromides.
The Leaving Group Selectivity (Br vs. Cl)
3-Bromo-1-chloropropane is a hetero-dihaloalkane. The C-Br bond is significantly weaker (bond dissociation energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). By controlling temperature and avoiding iodide catalysts (which can activate the chloride via Finkelstein exchange), we can exclusively displace the bromide, leaving the chloride intact for downstream derivatization (e.g., amine coupling).[1]
Reaction Scheme
The target transformation is the formation of the N3-propylchloride linker.[1]
Caption: Reaction scheme illustrating the selective N3-alkylation pathway.
Optimization of Reaction Conditions
The following table summarizes the screening of conditions to maximize the N3/O ratio and yield.
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |
| Base | |||
| Solvent | DMF (N,N-Dimethylformamide) | Acetone | THF (Poor solubility) |
| Temperature | 60°C – 80°C | Reflux (56°C) | >100°C (Risk of Cl displacement) |
| Stoichiometry | 1.0 : 1.5 (Quin : Linker) | 1.0 : 1.2 | 1.0 : 1.0 (Incomplete conversion) |
| Catalyst | None | TBAI (Phase Transfer) | KI (Activates Cl, risk of dimer) |
| Yield | 85 - 92% | 70 - 80% | <50% |
Why
Detailed Experimental Protocol
Reagents and Equipment
-
Quinazolin-4(3H)-one: 14.6 g (100 mmol)
-
3-Bromo-1-chloropropane: 23.6 g (150 mmol, 1.5 equiv)
-
Potassium Carbonate (
): 27.6 g (200 mmol, 2.0 equiv) – Must be anhydrous/granular.[1] -
DMF (Anhydrous): 100 mL
-
Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Oil Bath, Reflux Condenser, Drying Tube (
).
Step-by-Step Methodology
Step 1: Deprotonation [1]
-
Charge the reaction flask with Quinazolin-4(3H)-one (1.0 equiv) and
(2.0 equiv). -
Add DMF (5 volumes relative to SM mass).
-
Stir at Room Temperature (RT) for 30 minutes. Note: The mixture will be a suspension. This pre-stirring ensures partial deprotonation.[1]
Step 2: Alkylation 4. Add 3-Bromo-1-chloropropane (1.5 equiv) dropwise over 10 minutes. 5. Heat the mixture to 60°C . Do not exceed 80°C to prevent displacement of the chloride by a second quinazolinone molecule (dimerization).[1] 6. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane) or HPLC.[1]
Step 3: Workup (Precipitation Method) [1] 7. Cool the reaction mixture to RT. 8. Pour the mixture slowly into Ice-Water (500 mL) with vigorous stirring. 9. A white to off-white solid will precipitate immediately. 10. Stir for 30 minutes to ensure all DMF is washed out of the solid. 11. Filter the solid using a Buchner funnel. 12. Wash the filter cake with Water (3 x 50 mL) and cold Hexane (2 x 30 mL) to remove excess alkyl halide.
Step 4: Purification 13. Dry the solid in a vacuum oven at 45°C for 12 hours. 14. Recrystallization (if needed): Dissolve in minimum hot Ethanol or Isopropanol, filter while hot (to remove trace salts), and cool to crystallize.
- Expected Yield: 85–92%.[1]
- Appearance: White crystalline solid.[1]
- Melting Point: 75–78°C (Lit.[1] value check required).
Mechanism & Critical Control Points[1]
The reaction proceeds via an
Caption: Mechanistic pathway highlighting the bifurcation between N- and O-alkylation and the risk of dimerization.
Critical Control Points (CCP)
-
Moisture Control:
is hygroscopic.[1] Water in the system solvates the carbonate, reducing its basicity, and can hydrolyze the alkyl halide.[1] Use fresh or oven-dried base. -
Temperature Ceiling: Keeping the temperature below 80°C is vital. Above 100°C, the chloride on the product becomes susceptible to attack by another quinazolinone anion, forming a "bis-quinazolinone" dimer (Quin-C3-Quin).
-
Order of Addition: Adding the alkyl halide after the base allows for a controlled reaction.[1] Adding them together is acceptable, but pre-stirring the base is best practice for reproducibility.[1]
References
-
Selectivity in Quinazolinone Alkylation
-
Synthesis of Chloropropyl Linkers
-
General Protocol Validation
(Note: Specific deep links to PDF articles often expire; standard DOI landing pages or journal homepages are provided for stability.)
Sources
One-pot synthesis of Gefitinib intermediates
Application Note: Streamlined One-Pot Synthesis of Gefitinib Intermediates
Executive Summary
This technical guide details a robust, scalable, telescoped (one-pot) protocol for the synthesis of Gefitinib (ZD1839) , a selective EGFR tyrosine kinase inhibitor. Unlike conventional multi-step routes that isolate the hydrolytically unstable 4-chloroquinazoline intermediate, this protocol combines the chlorination activation and nucleophilic aromatic substitution (SₙAr) into a single streamlined operation.
By eliminating the isolation of the sensitizing and unstable 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, this method significantly improves yield (>85%), reduces cycle time, and minimizes operator exposure to potent intermediates.
Retrosynthetic Analysis & Strategy
The synthesis of Gefitinib is best approached convergently.[1] The critical bottleneck in legacy routes (e.g., the original AstraZeneca route) is the handling of the 4-chloroquinazoline intermediate, which is prone to hydrolysis back to the starting quinazolinone upon exposure to atmospheric moisture.
Strategic Shift:
Instead of isolating the chloride, we utilize a Vilsmeier-Haack-type activation using Thionyl Chloride (
Figure 1: Retrosynthetic strategy highlighting the bypassed isolation of the unstable chloro-intermediate.
Technical Deep Dive: The One-Pot Mechanism
The reaction proceeds through two distinct phases within the same reactor:
-
Phase I: Activation (Chlorination) The quinazolinone oxygen is activated by thionyl chloride (
). Catalytic Dimethylformamide (DMF) forms the reactive Vilsmeier reagent (chloroiminium ion), which facilitates the conversion of the tautomeric lactam to the imidoyl chloride.-
Critical Control: Complete removal of excess
is vital before adding the aniline to prevent side reactions (e.g., N-sulfinylation of the aniline).
-
-
Phase II: Nucleophilic Substitution (SₙAr) The 3-chloro-4-fluoroaniline attacks the electron-deficient C-4 position of the quinazoline ring. The morpholine side chain at C-6 acts as an internal base/buffer but can also trap protons.
-
Solvent Choice: Toluene is ideal for the chlorination (azeotropic removal of
), while DMF or Isopropanol is preferred for the coupling to solubilize the polar transition state.
-
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases HCl/SO2 gas. 3-chloro-4-fluoroaniline is toxic. Perform all operations in a functioning fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Qty (Example) | Role |
| Quinazolinone KSM | 319.36 | 1.0 | 50.0 g | Core Scaffold |
| Thionyl Chloride ( | 118.97 | 10.0 | 114 mL | Chlorinating Agent |
| DMF (Anhydrous) | 73.09 | Cat. / Solvent | 1.0 mL / 200 mL | Catalyst / Solvent |
| 3-Chloro-4-fluoroaniline | 145.56 | 1.2 | 27.3 g | Nucleophile |
| Toluene | 92.14 | Solvent | 300 mL | Azeotropic Solvent |
Step-by-Step Procedure
Stage 1: Activation (In-Situ Chlorination)
-
Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, temperature probe, and a caustic scrubber (NaOH trap) for off-gassing.
-
Charging: Charge Quinazolinone KSM (50.0 g) and Toluene (250 mL). Stir to form a suspension.
-
Catalyst Addition: Add catalytic DMF (1.0 mL).
-
Reagent Addition: Add Thionyl Chloride (114 mL) dropwise over 30 minutes. Expect mild exotherm and gas evolution.
-
Reaction: Heat the mixture to Reflux (75-80°C) for 3-4 hours.
-
Checkpoint: The suspension should clear to a solution, indicating conversion to the soluble chloro-intermediate.
-
IPC (In-Process Control): Take an aliquot, quench in dry methanol. HPLC should show <1% starting material (detected as the methyl ether derivative).
-
-
Distillation: Switch condenser to distillation mode. Distill off Toluene and excess
under reduced pressure (vacuum) at <60°C until a thick residue remains. -
Chase: Add fresh Toluene (100 mL) and distill again to ensure complete removal of
. Critical: Residual will degrade the aniline in the next step.
Stage 2: Coupling (One-Pot) 8. Solvent Switch: Redissolve the residue in DMF (200 mL) or Isopropanol (300 mL). Note: DMF provides faster kinetics; IPA gives a cleaner impurity profile. 9. Coupling: Add 3-Chloro-4-fluoroaniline (27.3 g) in one portion. 10. Reaction: Heat to 85-90°C for 2-3 hours.
- Checkpoint: The product (Gefitinib HCl salt) may begin to precipitate if IPA is used.
- Workup:
- Cool the reaction mass to 20-25°C.
- Pour the mixture into Water (1.0 L) slowly (exothermic).
- Adjust pH to 8-9 using 10% NaOH or Ammonium Hydroxide .
- Stir for 1 hour to granulate the precipitated solid.
- Isolation: Filter the solid. Wash with Water (2 x 100 mL) and cold Methanol (50 mL).
- Purification: Recrystallize from Methanol/Toluene (9:1) or Ethyl Acetate to remove unreacted aniline and trace isomers.
Yield: Expected 60-65 g (85-92%). Purity: >99.5% (HPLC).
Process Workflow Diagram
Figure 2: Process workflow for the telescoped synthesis.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture Content | < 0.1% in Solvents | High moisture hydrolyzes the chloro-intermediate back to KSM, stalling the reaction. |
| SOCl2 Removal | < 1.0 equiv residual | Excess SOCl2 reacts with Aniline to form sulfinyl-aniline impurities (dark tar). |
| Coupling Temp | 85-95°C | <80°C: Slow reaction. >100°C: Increases formation of N-oxide and dimer impurities. |
| pH Adjustment | pH 8.0 - 9.0 | pH < 7: Product remains as HCl salt (water soluble loss). pH > 11: Risk of amide hydrolysis. |
Impurity Control:
-
Desmethyl Gefitinib: Can form if reaction temp exceeds 110°C due to ether cleavage. Keep T < 100°C.
-
Positional Isomer (N-(4-chloro-3-fluorophenyl)): Originates from impure aniline starting material. Use aniline with >99.5% isomeric purity.
Analytical Validation (HPLC Method)
To validate the conversion and purity, use the following HPLC conditions:
-
Column: Inertsil ODS-3V or C18 equivalent (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% -> 80% B
-
25-30 min: 80% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm (for intermediates) and 331 nm (for Gefitinib).
-
Retention Times (Approx):
-
Quinazolinone KSM: ~8.5 min
-
Aniline: ~12.0 min
-
Gefitinib: ~18.5 min
-
References
-
Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib.[2] Heterocycles.[1][3][11]
-
Knesl, P., et al. (2006). Improved synthesis of Gefitinib.[1][3][12] Molecules, 11(4), 286-293.
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[12] WO Patent 96/33980.[13]
-
Venkateshappa, C., et al. (2007). Process for the preparation of Gefitinib.[1][3][4][5][9][10][12] Organic Process Research & Development.
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib.[12] Synlett, 30, 471–476.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. WO2005023783A1 - Process for the manufacture of gefitinib - Google Patents [patents.google.com]
- 8. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.unpad.ac.id [journal.unpad.ac.id]
- 13. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]
Application Note: Catalytic Strategies for Regioselective O-Alkylation of 6-Hydroxyquinazolinones
This guide details the catalytic strategies and protocols for the regioselective O-alkylation of 6-hydroxyquinazolinones, a critical transformation in the synthesis of EGFR inhibitors like Gefitinib.
Executive Summary & Mechanistic Challenge
The O-alkylation of 6-hydroxyquinazolinones is a pivotal step in the manufacturing of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib). The core challenge lies in the ambident nature of the quinazolinone scaffold.
The substrate presents two competing nucleophilic sites:
-
The Phenolic Oxygen (C6-OH): pKa
8–10. Desired site for side-chain attachment. -
The Amide Nitrogen (N3-H): pKa
14. Undesired site leading to N-alkylated impurities.[1]
While the phenolic hydroxyl is more acidic, the N3 nitrogen is often more nucleophilic under vigorous basic conditions or in the presence of hard electrophiles. Achieving high O-selectivity requires precise modulation of basicity, solvent polarity, and catalytic additives.
Mechanistic Pathway & Selectivity
The following diagram illustrates the bifurcation between the thermodynamic O-alkylation and the kinetic N-alkylation pathways.
Figure 1: Mechanistic divergence in quinazolinone alkylation.[2][3] Mild bases favor the phenoxide pathway, while strong bases risk activating the N3 position.
Catalyst & Reagent Selection Guide
To maximize O-alkylation, the reaction system must suppress N-ionization while enhancing the nucleophilicity of the phenoxide.
A. Base Catalysis (The "Soft" Approach)
-
Primary Choice: Potassium Carbonate (
) or Cesium Carbonate ( ).[2][3] -
Rationale: These weak bases are sufficient to deprotonate the phenol (pKa ~10) but struggle to fully deprotonate the N3-lactam (pKa ~14) in aprotic solvents, thereby kinetically favoring O-alkylation.
-
Cesium Effect:
provides a "naked" phenoxide anion due to its large ionic radius and weak solvation, significantly accelerating the reaction rate compared to .
B. Nucleophilic Catalysis (Finkelstein Conditions)
-
Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10–20 mol%).[2]
-
Mechanism: When using alkyl chlorides (common due to cost), the reaction is sluggish. Iodide displaces the chloride in situ to form a highly reactive alkyl iodide.
-
Benefit: Allows the reaction to proceed at lower temperatures, reducing thermal energy available for the higher-activation-energy N-alkylation pathway.
C. Transient Protecting Group Strategy (Advanced)
-
Reagent: Hexamethyldisilazane (HMDS) or TMS-Cl (Catalytic/Stoichiometric).[2]
-
Concept: Before adding the alkylating agent, the quinazolinone is treated with a silylating agent. The "hard" N3 position is silylated (N-TMS), temporarily blocking it. The "soft" phenolic oxygen alkylates preferentially, and the N-TMS group is cleaved during workup.
-
Application: Essential for high-purity synthesis where N-alkyl impurities must be <0.1%.
Experimental Protocols
Protocol A: Standard Base-Mediated O-Alkylation (Gefitinib Intermediate)
Suitable for gram-scale synthesis using alkyl chlorides with Finkelstein catalysis.
Reagents:
-
4-Chloro-6-hydroxy-7-methoxyquinazoline (Substrate): 1.0 equiv
-
4-(3-Chloropropyl)morpholine: 1.2 equiv
- : 3.0 equiv[2]
-
Catalyst: TBAI (Tetrabutylammonium iodide): 0.1 equiv (10 mol%)[2]
-
Solvent: DMF (anhydrous)[2]
Step-by-Step Procedure:
-
Charge: To a dry 3-neck flask under
, add the quinazoline substrate (10 g) and DMF (100 mL). -
Activation: Add
(3.0 equiv) and stir at 40°C for 30 minutes. Observation: The suspension typically turns yellow/orange as the phenoxide forms. -
Addition: Add TBAI (0.1 equiv) followed by dropwise addition of 4-(3-chloropropyl)morpholine (1.2 equiv) dissolved in minimal DMF.
-
Reaction: Heat to 80°C. Monitor by HPLC.
-
Critical Control: Do not exceed 90°C. Higher temperatures exponentially increase N-alkylation rates.
-
-
Completion: Reaction typically completes in 4–6 hours.
-
Workup: Cool to 20°C. Pour into ice-water (500 mL). The product usually precipitates. Filter, wash with water, and dry.[4]
Protocol B: Mitsunobu Coupling (Alcohol Substrates)
Ideal for complex side chains where the alkyl halide is unstable or unavailable.
Reagents:
-
6-Hydroxyquinazolinone derivative: 1.0 equiv
-
Alcohol (R-OH): 1.2 equiv
-
Triphenylphosphine (
): 1.5 equiv[2][5] -
DIAD (Diisopropyl azodicarboxylate): 1.5 equiv[2]
-
Solvent: THF or Toluene[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate, alcohol, and
in anhydrous THF at 0°C. -
Addition: Add DIAD dropwise over 20 minutes. Exothermic reaction; maintain Temp < 10°C.
-
Aging: Allow to warm to Room Temperature (25°C) and stir for 12 hours.
-
Quench: Add water/methanol.
-
Purification: Concentrate and purify via column chromatography (Mitsunobu generates
byproduct which requires removal).
Troubleshooting & Optimization Data
The following table summarizes the impact of reaction parameters on Regioselectivity (O:N ratio).
| Parameter | Condition A | Condition B | Impact on O-Selectivity |
| Base Strength | NaH (Strong) | ||
| Solvent | DMF (Polar Aprotic) | Acetone (Polar Aprotic) | DMF is superior for solubility, but Acetone allows easier workup if solubility permits.[2] |
| Catalyst | None | TBAI (10 mol%) | TBAI improves yield and allows lower Temp, indirectly boosting selectivity.[2] |
| Temperature | 60°C | 100°C | Lower Temp (60°C) favors O-alkylation. 100°C increases N-impurity significantly. |
Process Workflow: Transient Protection (Advanced)
This advanced workflow utilizes a transient silyl group to physically block the Nitrogen atom, forcing alkylation to the Oxygen.
Figure 2: Transient Silyl Protection Strategy. This method virtually eliminates N-alkylation by masking the N3 position during the reaction.
References
-
Synthesis of Gefitinib: A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®). BenchChem. Link[2]
-
Transient Protection Strategy: Lee, J., et al. "Practical and efficient synthesis of gefitinib through selective O-alkylation." Synthetic Communications, 2017. Link[2]
-
Mitsunobu Reaction Guide: Mitsunobu Reaction: Mechanism and Procedures. Organic Chemistry Portal.[6] Link
-
Erlotinib Protocol: Modified Synthesis of Erlotinib Hydrochloride. National Institutes of Health (PMC).[2] Link
-
General Phenol Alkylation: Organic base catalyzed O-alkylation of phenols.[2] ResearchGate.[7][8] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Introduction
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of various pharmacologically active quinazolinone derivatives. The purity of this intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable methods for the purification of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, ensuring high purity and batch-to-batch consistency.
The methodologies detailed herein are grounded in the physicochemical properties of quinazolinone scaffolds and empirical data from the purification of structurally related compounds, including precursors to the marketed drug Gefitinib. We will explore purification strategies ranging from classical recrystallization to modern chromatographic techniques, offering detailed protocols and the scientific rationale behind procedural choices.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one typically involves the reaction of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with 1-bromo-3-chloropropane. Potential impurities can include:
-
Unreacted Starting Materials: 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
-
Reagent-Related Impurities: Residual 1-bromo-3-chloropropane or its hydrolysis products.
-
Byproducts: O-alkylation at the 4-position, dialkylated products, or polymeric materials.
-
Degradation Products: Hydrolysis of the chloropropoxy chain under certain pH and temperature conditions.
A thorough understanding of the synthetic route employed is crucial for anticipating the specific impurity profile of a crude sample.
Physicochemical Properties (Predicted)
While specific experimental data for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is not extensively published, we can infer its properties from closely related analogs like 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.
| Property | Predicted Value/Characteristic | Implication for Purification |
| Appearance | Likely a white to off-white or pale yellow solid. | Visual assessment of purity. |
| Molecular Weight | ~282.7 g/mol | Influences chromatographic behavior. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMF, DMSO, and alcohols (e.g., ethanol, methanol) upon heating. Limited solubility in non-polar solvents like hexanes. | Guides selection of recrystallization solvents and mobile phases for chromatography. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. The related morpholino compound melts at 233-236 °C.[1] | Purity can be initially assessed by melting point range. |
| Chemical Stability | The quinazolinone core is generally stable. The chloropropoxy chain may be susceptible to nucleophilic substitution or hydrolysis under strong basic or acidic conditions and high temperatures. | Purification conditions should be optimized to avoid degradation. |
Purification Strategies
The selection of an appropriate purification strategy depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. A multi-step approach, combining different techniques, often yields the best results.
Protocol 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline solids. The choice of solvent is critical and should be guided by the principle that the compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.
Rationale for Solvent Selection
Based on the predicted solubility profile and data from related compounds, polar protic and aprotic solvents are good candidates. Ethanol has been successfully used for the recrystallization of the final product, Gefitinib, which shares the same quinazolinone core.[2][3] Ethyl acetate is another common solvent for the purification of related intermediates. A solvent/anti-solvent system can also be effective.
Recommended Solvent Systems:
-
Single Solvent: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate.
-
Solvent/Anti-Solvent: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water.
Step-by-Step Protocol (Ethanol)
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Heat the mixture to reflux with stirring. Gradually add more ethanol until the solid completely dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For enhanced crystal formation, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature of 50-60 °C until a constant weight is achieved.
Protocol 2: Column Chromatography
For mixtures with impurities of similar solubility or for achieving very high purity, column chromatography is the method of choice. Both normal-phase (silica gel) and reverse-phase chromatography can be employed.
Rationale for Method Selection
The presence of polar functional groups (amide, ether, methoxy) suggests that normal-phase chromatography on silica gel will be effective. The choice of eluent is critical for achieving good separation.
Step-by-Step Protocol (Normal-Phase Silica Gel Chromatography)
-
Column Packing: Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., 100% Dichloromethane or a Hexane/Ethyl Acetate mixture). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., Dichloromethane). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Example Gradient: Start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., 0% to 5% Methanol in Dichloromethane). Alternatively, a gradient of Ethyl Acetate in Hexane can be used.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Visualization of Workflow: Purification Strategy
Caption: General workflow for the purification of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
Purity Analysis
The purity of the final product must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is recommended.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Dichloromethane/Methanol (e.g., 95:5 v/v) or Ethyl Acetate/Hexane (e.g., 70:30 v/v) |
| Visualization | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis. A reverse-phase method is typically employed for quinazolinone derivatives.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.05 M Ammonium Acetate buffer (pH 4.1); B: Acetonitrile/Methanol. Isocratic or gradient elution can be used. Example: Ammonium acetate/Acetonitrile/Methanol (70:25:5, v/v/v).[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm[5] |
| Column Temperature | 30 °C[5] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified compound and to detect any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualization of Analytical Workflow
Caption: Analytical workflow for purity and structural confirmation.
Conclusion
The purification of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a critical step in the synthesis of advanced pharmaceutical intermediates. By leveraging the principles of recrystallization and column chromatography, and by carefully selecting solvents and conditions based on the physicochemical properties of the molecule, high-purity material can be consistently obtained. Rigorous analytical testing is essential to confirm the purity and structural integrity of the final product. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing purification processes for this important compound.
References
- CN111533703A - Gefitinib purification process - Google P
- WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof - Google P
-
Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair - PMC. [Link]
-
Scheme for synthesis of gefitinib. | Download Scientific Diagram - ResearchGate. [Link]
-
Gefitinib-impurities - Pharmaffiliates. [Link]
- CN103030599B - Gefitinib intermediate and preparation method thereof - Google P
-
Typical chromatogram of forced degradation study of gefitinib ( where X... - ResearchGate. [Link]
-
Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. [Link]
-
4-Chloro-7-methoxy-6-(3-(4-morpholinyl)propoxy)quinazoline - PubChem. [Link]
-
Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography - Taylor & Francis. [Link]
- CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy)
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method - Banaras Hindu University. [Link]
-
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, CAS No. 199327-61-2 - iChemical. [Link]
-
Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies - CrystEngComm (RSC Publishing). [Link]
-
Single crystal analyses of gefitinib and gefitinib Intermediate 1 from... - ResearchGate. [Link]
-
7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one - PubChem. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka - LOCKSS: Serve Content. [Link]
- CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)
-
SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
CAS 130017-55-9|6-Amino-7-Methoxyquinazolin-4(3H)-One. [Link]
-
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. [Link]
-
3-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN111533703A - Gefitinib purification process - Google Patents [patents.google.com]
- 3. CN103030599B - Gefitinib intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Introduction: The Strategic Importance of the Quinazoline Core
An Application Note and Protocol for the Scalable Synthesis of a Key Gefitinib Intermediate
Title: A Scalable, Convergent Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline: A Key Intermediate for Gefitinib Manufacturing
Abstract: This document provides a detailed guide for the scalable synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, a critical intermediate in the commercial production of Gefitinib (Iressa®). Moving beyond historical synthetic routes that suffer from poor selectivity and scalability, this note details a robust and efficient process starting from the inexpensive and readily available commodity chemical, isovanillin. We present comprehensive, step-by-step protocols for a batch synthesis, including reaction principles, safety precautions, and analytical characterization. Furthermore, we describe a state-of-the-art adaptation of the key transformations to a continuous flow process, offering significant advantages in yield, safety, and throughput for industrial-scale manufacturing.
Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that drive cancer cell proliferation and survival.[1] It is a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[2] The chemical architecture of Gefitinib is based on a 4-anilinoquinazoline scaffold, which is responsible for its high-affinity binding to the ATP pocket of the EGFR kinase domain.
The synthesis of Gefitinib on an industrial scale hinges on the efficient construction of its core structure. Early synthetic routes, such as the one originally reported by Gibson, often began with complex quinazoline derivatives and involved harsh reagents, non-selective reactions, and multiple chromatographic purifications, rendering them unsuitable for large-scale production.[2][3] A key bottleneck was the selective functionalization of the quinazoline ring.
Modern, economically viable manufacturing processes employ a convergent strategy. This approach involves the separate synthesis of key fragments that are later joined together. A pivotal intermediate in many of these improved routes is 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline . The synthesis of this molecule, which we will refer to as the "hydroxy-intermediate," is the focus of this guide. Its strategic importance lies in the fact that it contains the complete, functionalized anilinoquinazoline core, requiring only a final O-alkylation step to introduce the morpholinopropoxy side-chain and yield the final Gefitinib active pharmaceutical ingredient (API).[4][5]
This application note details a scalable synthesis starting from isovanillin, a route noted for its economic and procedural advantages.[6]
Overview of the Convergent Synthetic Strategy
The selected strategy builds the quinazoline ring system from the ground up, starting with a simple, inexpensive benzene derivative, isovanillin (3-hydroxy-4-methoxybenzaldehyde). This bottom-up approach allows for precise control over the substitution pattern, avoiding the regioselectivity issues that plagued earlier syntheses. The overall workflow is depicted below.
Caption: Convergent synthesis workflow from Isovanillin to the target hydroxy-intermediate.
This multi-step process can be conceptually divided into two main phases:
-
Quinazolinone Ring Formation: Isovanillin is converted through a series of reactions, including amination and cycloaddition, to form the core 7-methoxy-quinazolin-4(3H)-one ring structure. The free hydroxyl group is protected, typically as an acetate, to prevent unwanted side reactions in subsequent steps.[6]
-
Core Functionalization: The protected quinazolinone is first chlorinated at the 4-position to create a reactive site. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline. The final step is the deprotection (hydrolysis) of the acetate group to reveal the target hydroxy-intermediate.
Detailed Experimental Protocols (Batch Synthesis)
The following protocols are adapted from established literature procedures and are suitable for gram-to-kilogram scale production in a standard chemical synthesis laboratory or pilot plant.[3][6][7]
Protocol 1: Synthesis of 6-Acetoxy-7-methoxyquinazolin-4(3H)-one
Principle: This initial phase involves the construction of the core heterocyclic ring system from isovanillin. While several specific multi-step sequences exist, they generally converge on the protected quinazolinone. For the purpose of this guide, we will start from the commercially available 6-hydroxy-7-methoxyquinazolin-4(3H)-one, which can be synthesized from isovanillin.[6] This protocol details the essential acetylation step.
Reagents and Materials:
| Reagent/Material | MW ( g/mol ) | Quantity (1.0 eq) | Moles | Notes |
| 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | 192.17 | 50.0 g | 0.260 | Starting material |
| Acetic Anhydride (Ac₂O) | 102.09 | 150 mL (5.8 eq) | 1.59 | Reagent and solvent |
| Pyridine | 79.10 | 1.0 mL | - | Catalyst |
| Deionized Water | 18.02 | ~ 500 mL | - | For work-up |
Step-by-Step Protocol:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-hydroxy-7-methoxyquinazolin-4(3H)-one (50.0 g, 0.260 mol).
-
Add acetic anhydride (150 mL) and pyridine (1.0 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 135-140 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral.
-
Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome: A white to off-white solid. Yield: 90-95%. Purity (HPLC): >98%.
Protocol 2: Synthesis of 6-Acetoxy-4-chloro-7-methoxyquinazoline
Principle: This step activates the 4-position of the quinazolinone ring for nucleophilic substitution. The hydroxyl group of the lactam tautomer is converted into a good leaving group (chloro) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[3][7]
Safety Precaution: Thionyl chloride and phosphoryl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reagents and Materials:
| Reagent/Material | MW ( g/mol ) | Quantity (1.0 eq) | Moles | Notes |
| 6-Acetoxy-7-methoxyquinazolin-4(3H)-one | 234.21 | 55.0 g | 0.235 | From Protocol 1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 110 mL (6.4 eq) | 1.51 | Chlorinating agent and solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 mL | - | Catalyst |
| Toluene | 92.14 | ~ 300 mL | - | For azeotropic removal of excess SOCl₂ |
Step-by-Step Protocol:
-
In a 500 mL flask equipped with a stirrer, reflux condenser (with a gas outlet connected to a scrubber), and nitrogen inlet, suspend 6-acetoxy-7-methoxyquinazolin-4(3H)-one (55.0 g, 0.235 mol) in thionyl chloride (110 mL).
-
Add a catalytic amount of DMF (1.0 mL) to the suspension.
-
Heat the mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add toluene (2 x 150 mL) and distill under reduced pressure each time to azeotropically remove any remaining traces of SOCl₂.
-
The resulting crude solid is used directly in the next step without further purification.
Expected Outcome: A pale yellow or light brown solid. The product is moisture-sensitive and should be used immediately.
Protocol 3: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (Final Intermediate)
Principle: This two-step, one-pot process involves the key SNAr coupling reaction followed by in-situ hydrolysis of the acetate protecting group. The activated 4-chloroquinazoline reacts with 3-chloro-4-fluoroaniline. The subsequent addition of a base hydrolyzes the acetate ester to yield the desired final product.
Reagents and Materials:
| Reagent/Material | MW ( g/mol ) | Quantity (1.0 eq) | Moles | Notes |
| 6-Acetoxy-4-chloro-7-methoxyquinazoline | 252.65 | 59.4 g (crude) | 0.235 | From Protocol 2 |
| 3-Chloro-4-fluoroaniline | 145.57 | 36.0 g (1.05 eq) | 0.247 | Nucleophile |
| Isopropanol (IPA) | 60.10 | 600 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 28.2 g (3.0 eq) | 0.705 | For hydrolysis |
| Deionized Water | 18.02 | ~ 200 mL | - | For hydrolysis and work-up |
Step-by-Step Protocol:
-
To the flask containing the crude 6-acetoxy-4-chloro-7-methoxyquinazoline (59.4 g, 0.235 mol), add isopropanol (600 mL) and 3-chloro-4-fluoroaniline (36.0 g, 0.247 mol).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. The reaction forms a thick slurry as the hydrochloride salt of the coupled product precipitates.
-
Monitor the coupling reaction by HPLC or TLC.
-
Once the coupling is complete, cool the mixture to 50-60 °C.
-
Prepare a solution of sodium hydroxide (28.2 g, 0.705 mol) in water (150 mL) and add it slowly to the reaction slurry over 30 minutes. Caution: The addition may be exothermic.
-
After the addition is complete, heat the mixture back to reflux for 1-2 hours to ensure complete hydrolysis of the acetate group.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a 1:1 mixture of isopropanol and water (2 x 100 mL), followed by water (2 x 100 mL).
-
Dry the product in a vacuum oven at 70-80 °C to a constant weight.
Expected Outcome: A pale yellow solid. Yield: 85-92% over two steps. Purity (HPLC): >99%.[8]
Analytical Characterization Data Summary:
| Compound | Form | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| 6-Acetoxy-7-methoxyquinazolin-4(3H)-one | White solid | 282-284 | 12.2 (s, 1H, NH), 8.1 (s, 1H), 7.6 (s, 1H), 7.2 (s, 1H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, COCH₃) |
| 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | Pale yellow solid | 254-256 | 9.5 (s, 1H, NH), 9.3 (s, 1H, OH), 8.5 (s, 1H), 8.1 (dd, 1H), 7.8 (m, 1H), 7.4 (t, 1H), 7.2 (s, 1H), 3.9 (s, 3H, OCH₃) |
State-of-the-Art: Continuous Flow Synthesis
For industrial-scale production, transitioning from batch to continuous flow manufacturing offers profound benefits, including enhanced safety, improved heat and mass transfer, higher consistency, and greater throughput. A three-step continuous flow process for the synthesis of the target hydroxy-intermediate has been demonstrated with excellent results.[6][9]
Caption: Schematic of a three-stage continuous flow reactor for intermediate synthesis.
Process Overview:
-
Continuous Chlorination: A solution of 6-acetoxy-7-methoxyquinazolin-4(3H)-one is continuously mixed with a chlorinating agent (e.g., POCl₃ in an appropriate solvent) and passed through a heated agitated tube reactor (ATR).
-
Continuous Amination (SNAr): The output stream from the first reactor, containing the activated chloro-intermediate, is directly mixed with a stream of 3-chloro-4-fluoroaniline and fed into a second, higher-temperature reactor to facilitate the rapid coupling reaction.
-
Continuous Hydrolysis: The stream from the amination reactor is then mixed with a basic aqueous solution (e.g., NaOH) and passed through a third reactor to effect the final deprotection, yielding the target product which can be collected downstream.
Performance Comparison: Batch vs. Continuous Flow
| Parameter | Batch Process (Typical) | Continuous Flow Process[9] | Advantage of Flow |
| Total Time | 12 - 18 hours | 18.5 minutes (residence time) | Drastic reduction in processing time, leading to higher throughput. |
| Overall Yield | ~85-92% | 85.1% | Comparable yield achieved in a fraction of the time. |
| Operating Temp. | 80 - 140 °C | 100 - 140 °C | Superior heat transfer allows for safe operation at higher, more efficient temps. |
| Safety | Handling large volumes of hazardous reagents (SOCl₂). Potential for thermal runaway. | Small reactor volumes minimize risk. Better control over exotherms. | Significantly improved process safety profile. |
| Process Control | Batch-to-batch variability. | Steady-state operation ensures high consistency and product quality. | Superior quality control and process automation potential. |
Conclusion
The synthesis of the 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline intermediate is a critical stage in the manufacture of Gefitinib. The convergent route starting from isovanillin represents a robust, scalable, and economically favorable strategy. The detailed batch protocols provided herein offer a reliable method for laboratory and pilot-scale production. For industrial manufacturing, the adaptation of this synthesis to a continuous flow platform offers unparalleled advantages in speed, safety, and consistency, representing the current state-of-the-art for the scalable production of this key pharmaceutical intermediate. The successful synthesis of this high-purity intermediate paves the way for the final, efficient O-alkylation step to produce the Gefitinib API.
References
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2011). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 50B(3), 407-413. [Link not available]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024). Molecules, 29(4), 844. [Link]
-
Venkatesh, C., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(4), 718-721. [Link]
-
Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024). Organic Process Research & Development, 28(3), 1404-1410. [Link]
-
Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024). Organic Process Research & Development. [Link]
-
Li, Z., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery, 8(7), 655-658. [Link]
- Method for preparing gefitinib and intermediate thereof. (2011).
-
An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. (2024). Biosciences Biotechnology Research Asia, 21(1). [Link]
-
Scheme for synthesis of gefitinib. (n.d.). ResearchGate. [Link]
- Gefitinib intermediate and preparation method thereof. (2013).
- Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. (2012).
- Process for preparing gefitinib and an intermediate used for preparing thereof. (2013).
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2025). ResearchGate. [Link]
- Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. (2009).
- Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. (2009).
-
Kumar, P., et al. (2019). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Chemical Papers, 73(8), 1-8. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. (2025). Molbank, 2025(1), M1958. [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 178-190. [Link]
-
Al-Omary, F. A. M., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 280-291. [Link]
Sources
- 1. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN103030599B - Gefitinib intermediate and preparation method thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this multi-step synthesis, improve your reaction yields, and ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The target compound, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, is a key intermediate in the synthesis of several pharmacologically active molecules, notably as a precursor to the EGFR inhibitor Gefitinib.[1][2] The most common and scalable synthetic routes typically involve two major stages: first, the construction of the core heterocyclic structure, 6-hydroxy-7-methoxyquinazolin-4(3H)-one, followed by the alkylation of the phenolic hydroxyl group to introduce the 3-chloropropoxy side chain.
One established pathway begins with the commercially available and cost-effective starting material, isovanillin.[1] This route involves nitration, conversion to a nitrile, subsequent reduction of the nitro group, and a final cyclization to form the quinazolinone core.[1]
Caption: General workflow for synthesizing the target compound from isovanillin.[1]
An alternative approach involves the selective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one to yield the crucial 6-hydroxy intermediate.[3] This guide will focus primarily on troubleshooting the final, critical alkylation step and common issues with the quinazolinone core formation.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final alkylation step has a low yield or fails to go to completion. How can I improve the conversion?
Answer: This is a common bottleneck. The reaction involves the O-alkylation of a phenol, which is sensitive to several factors. Low conversion is typically due to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inadequate Base Strength or Solubility: The base is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. If the base is too weak or does not have sufficient solubility in the reaction solvent, deprotonation will be incomplete.
-
Solution: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) can be more effective.[4] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Incorrect Solvent Choice: The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred.[5] Acetone can also be effective, especially when paired with a phase-transfer catalyst.[6] If solubility is an issue, consider a solvent screen to identify the optimal medium.
-
-
Insufficient Reaction Temperature: Alkylation reactions often require thermal energy to proceed at a reasonable rate.
-
Absence of a Phase-Transfer Catalyst (PTC): In systems with poor solubility of the base (like K₂CO₃ in acetone or acetonitrile), a PTC can significantly accelerate the reaction.
-
Solution: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB).[6] The iodide from TBAI can also perform an in-situ Finkelstein reaction with 1-bromo-3-chloropropane to form the more reactive 1-iodo-3-chloropropane, further boosting the reaction rate.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (1.5-2.0 eq.) | Stronger base, better solubility in some organic solvents.[4] |
| Solvent | Acetone | DMF or Acetonitrile | Higher boiling point, better solvating power for salts.[5] |
| Temperature | Reflux (~56°C) | 80-90 °C | Provides sufficient energy to overcome activation barrier. |
| Additive | None | TBAI (0.05 eq.) | Facilitates ion transfer between phases and promotes reaction.[6] |
Q2: My purified product contains significant impurities. What are the likely side products and how can I avoid them?
Answer: Impurity generation is a frequent challenge, complicating purification and reducing yield. Understanding the potential side reactions is key to minimizing their formation.
Common Side Products:
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 6-hydroxy-7-methoxyquinazolin-4(3H)-one. This indicates an incomplete reaction (see Q1).
-
N-Alkylation Product: The quinazolinone ring contains a secondary amine (amide) nitrogen at the N-3 position. While the phenolic oxygen is a softer nucleophile and generally favored for alkylation under these conditions, some N-alkylation can occur, especially at higher temperatures, leading to the formation of a constitutional isomer.
-
Bis-Alkylation Product: If there are other nucleophilic sites, or if the reaction conditions are too harsh, reaction with a second molecule of the alkylating agent can occur.
-
Hydrolysis of the Chloro Group: If there is residual water in the reaction mixture, the chloropropane side chain can be hydrolyzed to a hydroxypropyl group, particularly during prolonged heating or basic workup.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | 179688-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing dimer formation in quinazolinone alkylation
Topic: Minimizing Dimer Formation & Optimizing N-Alkylation Audience: Medicinal Chemists & Process Development Scientists[1]
Welcome to the Technical Support Hub
You have reached the Tier-3 Engineering Desk. This guide addresses the critical challenge of dimerization during the alkylation of quinazolinone scaffolds. In this context, "dimerization" typically manifests in two distinct mechanistic failures:
-
Bridged Dimerization (Bis-Alkylation): When using bifunctional linkers (e.g., dihaloalkanes), the mono-alkylated product reacts with a second equivalent of quinazolinone.[1]
-
Condensation Dimerization: Base-mediated self-condensation of the quinazolinone core, often observed with strong bases (e.g., Cs₂CO₃) or high temperatures.[1]
Module 1: The "Bridged Dimer" Protocol (Linker Chemistry)
Scenario: You are attempting to synthesize a mono-functionalized linker (e.g., for a PROTAC or hybrid drug) using a dihaloalkane (X-Linker-X), but you are isolating the bis-quinazolinone species (Quin-Linker-Quin).
The Kinetic Control System
To prevent the mono-alkylated product from acting as a nucleophile against the remaining quinazolinone, you must manipulate the local concentration ratios .[1]
The Golden Rule: The concentration of the electrophile (Linker) must always exceed the concentration of the nucleophile (Quinazolinone) by orders of magnitude at the reaction interface.[1]
Standard Operating Procedure (SOP-Q01): Inverse Addition
Do not add the linker to the reaction flask.
-
Preparation (Vessel A): Dissolve the dihaloalkane (3.0 – 5.0 equivalents) in the solvent (Acetone or MeCN).
-
Activation (Vessel B): In a separate flask, pre-stir the Quinazolinone (1.0 equiv) with the base (K₂CO₃, 1.5 equiv) for 30 minutes to generate the anion.
-
Execution (The Drop): Add the suspension from Vessel B dropwise into Vessel A over 60–90 minutes.
-
Why? This ensures that every molecule of Quinazolinone anion enters an environment saturated with fresh electrophile, statistically forcing the Mono-alkylation event over the Bis-alkylation.[1]
-
Troubleshooting Table: Bridged Dimer Minimization
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | >3.0 equiv Electrophile | Statistical probability favors mono-substitution.[1] Excess is easily recovered via distillation/column.[1] |
| Addition Mode | Inverse (Nuc to El) | Maintains high [Electrophile]/[Nucleophile] ratio throughout the reaction.[1] |
| Concentration | High Dilution (0.05 M) | Reduces the collision frequency between the Mono-product and free Nucleophile.[1] |
| Leaving Group | Cl-Linker-Br | Use heterobifunctional linkers. The nucleophile attacks the Bromide first.[1] The Chloride is too slow to react with a second unit at moderate temps.[1] |
Module 2: The "Condensation Dimer" & Regioselectivity
Scenario: You are performing a standard alkylation, but LCMS shows a heavy impurity (2M-H or similar) or significant O-alkylation side products.[1]
The "Cesium Effect" Warning
While Cesium Carbonate (Cs₂CO₃) is often recommended for difficult alkylations due to the "naked anion" effect, it poses specific risks for quinazolinones:
-
O-Alkylation: The hard "naked" oxygen anion is more likely to attack at the O-position (kinetic control).[1]
-
Dimerization: High basicity can trigger self-condensation of the quinazolinone ring or oxidative coupling if trace metals are present.[1]
Recommendation: Switch to K₂CO₃ in Acetone or DMF . Potassium coordinates tighter than Cesium, shielding the Oxygen and favoring the thermodynamically stable N-alkylation.[1]
Visualizing the Pathway (DOT Diagram)
Figure 1: Reaction pathways showing the divergence between the desired N-alkylation and the competing Dimer/O-alkylated side reactions.
Module 3: Analytical Discrimination (FAQ)
Q: How do I distinguish the Bridged Dimer from the Mono-product on LCMS?
-
Mono-Product: Mass = [Quin + Linker].[1] Isotopic pattern will show the remaining halogen (e.g., 1:1 ratio for Bromine).[1]
-
Bridged Dimer: Mass = [2 × Quin + Linker chain].[1] Crucial: The halogen isotopic pattern will disappear because the second halogen has been displaced.[1]
-
Retention Time: The Dimer is significantly more lipophilic (non-polar) and will elute later on Reverse Phase (C18) columns.[1]
Q: I used Cs₂CO₃ and got a peak at m/z ~349 (Dimer). What is it?
-
Diagnosis: This is likely a self-condensation dimer (e.g., from 3-N-alkylation of one unit by another or oxidative coupling) often observed in DMF with Cesium bases.[1]
-
Fix: Switch to K₂CO₃ or NaH (if strictly anhydrous). Lower the temperature to <60°C.
Q: Can I convert the O-alkylated impurity back to the N-alkylated product?
-
Yes (Thermodynamic Rearrangement): Heating the O-alkylated isomer (e.g., in refluxing toluene with a catalytic amount of iodide) can sometimes trigger a Chapman-like rearrangement to the more stable N-isomer, though preventing it initially is superior.[1]
Summary Checklist for Experiment
References
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 2020.[1][2][3] (Discusses the formation of Dimer 11a with Cs2CO3 and N vs O selectivity).
-
Caesium carbonate promoted regioselective O-functionalization. RSC Advances / Royal Society of Chemistry, 2023.[1] (Highlights the role of Cesium in favoring O-alkylation and side reactions).
-
Visible light-induced cascade N-alkylation. Organic & Biomolecular Chemistry, 2018.[1] (Modern methods for alkylation and the role of K2CO3).
Sources
Technical Support Center: Strategies for Removing Unreacted 1-Bromo-3-chloropropane
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the effective removal of unreacted 1-bromo-3-chloropropane from reaction mixtures. As a common bifunctional alkylating agent, its removal is critical for achieving high product purity. This document moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt these methods to your unique experimental context.
Section 1: Foundational Knowledge - Why is Removal Challenging?
Q1: What are the key physical properties of 1-bromo-3-chloropropane that influence purification?
Understanding the physical properties of 1-bromo-3-chloropropane is the first step in designing an effective purification strategy. Its characteristics often make trivial removal methods, like simple evaporation, ineffective.
The properties summarized below dictate its behavior in various separation techniques. Its high boiling point requires vacuum for distillation, its water insolubility ensures it remains in the organic phase during a standard aqueous work-up, and its high density influences which layer it will occupy in a liquid-liquid extraction.[1][2][3][4][5][6]
| Property | Value | Implication for Purification |
| Boiling Point | 143-145 °C | Too high for simple removal by evaporation under atmospheric pressure. Distillation is feasible but may require vacuum, especially for thermally sensitive products.[2][3][4][5] |
| Density | ~1.59 g/mL at 25 °C | Denser than water. In an extraction with a water-immiscible organic solvent less dense than water (e.g., ethyl acetate, diethyl ether), it will partition into the lower, organic layer.[3][5][6] |
| Solubility | Insoluble in water. Soluble in common organic solvents (ethanol, ether, chloroform).[1][2][4][7] | It will not be removed from an organic reaction mixture by a simple water wash. This property is the primary reason it persists during standard work-ups. |
| Reactivity | Electrophilic alkyl halide. | This property can be exploited. It readily reacts with nucleophiles, allowing for chemical conversion (quenching) into a more easily separable compound.[1][7][8] The bromo group is generally more reactive than the chloro group in nucleophilic substitutions.[9] |
Section 2: Method Selection Guide
Q2: How do I choose the best removal method for my specific reaction?
There is no single "best" method; the optimal choice depends entirely on the properties of your desired product. This decision-making workflow will guide you to the most logical starting point.
Caption: Decision workflow for selecting a purification method.
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step methodologies for the three primary removal strategies.
Method A: Purification by Distillation
Q3: When is distillation the right choice?
Distillation is the most suitable method when your desired product is thermally stable and has a boiling point significantly different from that of 1-bromo-3-chloropropane (144-145 °C). A difference of at least 30-40 °C is ideal for effective separation via fractional distillation. This method is particularly advantageous for large-scale reactions where chromatography is impractical. A known process, for instance, separates 1-bromo-3-chloropropane (BP ~142 °C) from 2-bromo-1-chloropropane (BP ~118 °C) via distillation.[10]
Q4: What is the detailed protocol for removing 1-bromo-3-chloropropane by fractional distillation?
This protocol assumes your product has a higher boiling point than 1-bromo-3-chloropropane.
-
Apparatus Setup: Assemble a fractional distillation apparatus. For optimal separation, use a Vigreux or packed column (e.g., with Raschig rings). Ensure all glass joints are properly sealed.
-
Safety Precautions: Set up the apparatus in a certified chemical fume hood. Given the boiling point, heating will be significant, so ensure no flammable solvents are nearby and the heating mantle is connected to a temperature controller.
-
Charge the Flask: Charge the crude reaction mixture into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Initiate Distillation: Begin heating the mixture. As the vapor rises through the fractionating column, a temperature gradient will be established.
-
Collect the Foreshot: The first fraction to distill will be any low-boiling solvents.
-
Collect the Impurity: Slowly increase the heating mantle temperature. Collect the fraction that distills at or near 144-145 °C (adjust for pressure if under vacuum). This is the unreacted 1-bromo-3-chloropropane.
-
Stop Distillation: Once the temperature begins to rise again, or if it drops after the 1-bromo-3-chloropropane has been removed, stop the distillation. The residue in the flask is your enriched product.
-
Final Purification: The product remaining in the distillation flask may be pure enough, or it can be further purified by a subsequent simple distillation, recrystallization, or chromatography.
| Troubleshooting: Distillation | ||
| Issue | Possible Cause | Recommended Solution |
| Poor separation (product co-distills) | Boiling points are too close; inefficient column. | Use a longer, more efficient fractionating column (e.g., packed column). Increase the reflux ratio by insulating the column. |
| Product decomposition in the flask | Product is not stable at its boiling point. | Perform the distillation under vacuum to lower the boiling points of all components. If decomposition still occurs, this method is unsuitable. |
| "Bumping" or uneven boiling | Lack of nucleation sites. | Ensure fresh boiling chips were added or that the stir bar is spinning adequately. |
Method B: Chemical Quenching & Extractive Work-up
Q5: How does chemical quenching work for alkyl halides?
This method leverages the electrophilic nature of 1-bromo-3-chloropropane. By introducing a potent nucleophile, you convert the unreacted, non-polar alkyl halide into a highly polar or ionic species. This new compound will have drastically different solubility, making it easily removable with a simple aqueous extraction (wash).[11] The key is to choose a nucleophile that reacts rapidly with the substrate but not with your desired product.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 1-Bromo-3-chloropropane | 109-70-6 [chemicalbook.com]
- 5. 1-Bromo-3-chloropropane, 99% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 1-BROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. multichemexports.com [multichemexports.com]
- 9. brainly.com [brainly.com]
- 10. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Controlling O-alkylation vs N-alkylation in quinazoline synthesis
Topic: Controlling N-Alkylation vs. O-Alkylation in Quinazolin-4(3H)-ones
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: QNZ-ALK-001
Diagnostic & Decision Matrix
Start Here. Before beginning your synthesis, determine your exact target. The quinazolin-4(3H)-one scaffold is a classic ambident nucleophile. The choice of reagents dictates the chemoselectivity between the N3-nitrogen (Lactam) and the O4-oxygen (Lactim).
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the desired regioisomer (N3 vs. O4).
Knowledge Base: The Mechanistic "Why"
To control the reaction, you must understand the competing forces at play. The quinazolinone core exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).
The HSAB Principle (Hard and Soft Acids and Bases)
The regioselectivity is largely governed by Pearson’s HSAB theory:
-
N3-Position (Soft Nucleophile): The nitrogen atom is less electronegative and more polarizable. It prefers soft electrophiles (e.g., alkyl iodides, benzyl bromides) and orbital-controlled reactions.
-
O4-Position (Hard Nucleophile): The oxygen atom is highly electronegative and "hard." It prefers hard electrophiles (e.g., acyl chlorides, sulfonates) and charge-controlled reactions.
Solvent and Counter-Ion Effects
| Factor | Favors N-Alkylation | Favors O-Alkylation | Mechanism |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene, Benzene) | Polar solvents dissociate ion pairs, leaving the "naked" anion where the charge resides largely on the N/O hybrid. The softer N usually attacks first under thermodynamic control. |
| Base/Cation | K⁺, Cs⁺, Na⁺ | Ag⁺ (Silver) | Crucial: Silver ions (Ag⁺) coordinate strongly to the Nitrogen lone pair, effectively blocking the N-site and forcing the electrophile to attack the Oxygen. |
| Control | Thermodynamic | Kinetic | N-alkyl products are generally more thermodynamically stable (amide resonance). O-alkyl products (imidates) are often kinetic products. |
Troubleshooting Tickets (Q&A)
Ticket #001: "I am using K2CO3 in DMF with an alkyl bromide, but I see a minor spot on TLC that I suspect is O-alkylation. How do I eliminate it?"
-
Diagnosis: While N-alkylation is favored under these conditions (Method A), "hard" alkylating agents or steric hindrance at the C2 position can force some O-alkylation.
-
Solution:
-
Switch to Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" often enhances N-alkylation yields due to the higher solubility and "nakedness" of the anion in DMF.
-
Thermodynamic Equilibration: Heat the reaction longer. O-alkylated quinazolines (imidates) can sometimes rearrange to the thermodynamically more stable N-alkyl isomers (Chapman rearrangement-like pathway) at high temperatures (100°C+).
-
Check C2 Sterics: If you have a bulky group at C2 (e.g., tert-butyl), N-alkylation is sterically disfavored. You may need to use a smaller electrophile or accept that O-alkylation is unavoidable via direct methods.
-
Ticket #002: "I specifically need the O-alkyl ether for a prodrug study, but direct alkylation gives me 80% N-isomer."
-
Diagnosis: You are fighting thermodynamics. Direct alkylation of the amide almost always favors the N-isomer.
-
Solution: Stop trying to alkylate the oxygen directly. Use Method B (Indirect Route) .
-
Step 1: Convert the C=O to C-Cl using POCl₃ or SOCl₂ (creates 4-chloroquinazoline).
-
Step 2: Displace the chloride with your desired alkoxide (NaOR).
-
Why: This changes the mechanism from alkylation to Nucleophilic Aromatic Substitution (SNAr), which guarantees the O-ether product.
-
Ticket #003: "I cannot use POCl3 because my substrate has acid-sensitive groups. How do I get O-alkylation?"
-
Diagnosis: You need a mild, direct O-alkylation method.
-
Solution: Use Method C (Silver-Mediated) .
Standard Operating Procedures (Protocols)
SOP-01: Thermodynamic N-Alkylation (The Standard)
Best for: Creating stable N-substituted quinazolinone scaffolds.
-
Setup: In a flame-dried round-bottom flask, dissolve Quinazolin-4(3H)-one (1.0 equiv) in anhydrous DMF (0.2 M) .
-
Deprotonation: Add K₂CO₃ (1.5 - 2.0 equiv) . Stir at Room Temperature (RT) for 15 minutes.
-
Note: For difficult substrates, swap K₂CO₃ for Cs₂CO₃ .
-
-
Alkylation: Add the Alkyl Halide (1.1 - 1.2 equiv) dropwise.
-
Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC.[3][7]
-
Workup: Pour into ice water. The N-alkyl product usually precipitates. Filter and wash with water.[3] If no precipitate, extract with EtOAc.
SOP-02: Indirect O-Alkylation (The "Industrial" Route)
Best for: Guarantees O-regioselectivity; requires robust substrates.
-
Chlorination: Reflux Quinazolin-4(3H)-one in neat POCl₃ (5-10 equiv) for 2–4 hours until the starting material is consumed.
-
Caution: POCl₃ is corrosive. Quench carefully by pouring slowly onto ice/NaHCO₃.
-
-
Isolation: Extract the 4-chloroquinazoline intermediate with DCM. Dry and concentrate. (Often used crude).
-
Substitution: Dissolve the desired Alcohol (R-OH) in dry THF or DMF. Add NaH (1.2 equiv) at 0°C to generate the alkoxide.
-
Coupling: Add the solution of 4-chloroquinazoline to the alkoxide. Stir at RT to 60°C.
-
Result: Quantitative formation of the 4-alkoxyquinazoline .
SOP-03: Silver-Mediated Direct O-Alkylation
Best for: Acid-sensitive substrates where POCl₃ is forbidden.
-
Setup: Dissolve Quinazolin-4(3H)-one (1.0 equiv) in Toluene or Benzene (use fume hood).
-
Reagent Addition: Add Ag₂CO₃ (1.2 - 1.5 equiv) and the Alkyl Iodide (1.2 - 1.5 equiv) .
-
Reaction: Stir at RT or mild heat (40°C) in the dark (wrap flask in foil, as Ag salts are light-sensitive).
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Flash chromatography is usually required to separate minor N-alkyl byproducts.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.[5] (Review of N-alkylation dominance in natural product synthesis).
-
Al-Sanea, M. M., et al. (2024).[8] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones... Dove Medical Press. (Demonstrates standard N-alkylation protocols).
-
López-Alvarado, P., et al. (1991). Regioselective Alkylation of 4-Hydroxy-2-quinolones.[9] (Establishes the Silver Carbonate rule for O-alkylation in similar cyclic amides).
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. BJOC - The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX [beilstein-journals.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Chloropropoxy Hydrolysis During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected degradation of 3-chloropropoxy side chains during reaction workups.
The 3-chloropropoxy moiety is a critical structural linker in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly long-chain arylpiperazine serotonergic and dopaminergic ligands such as aripiprazole[1]. However, preserving this primary alkyl chloride during aqueous extraction requires strict kinetic and thermodynamic control.
Troubleshooting Q&A
Q1: Why does my 3-chloropropoxy intermediate convert to a 3-hydroxypropoxy byproduct during aqueous workup? A: The degradation is driven by a bimolecular nucleophilic substitution (S_N2) mechanism. Unlike tertiary alkyl chlorides, which hydrolyze via a carbocation-mediated S_N1 pathway, primary chlorides like the 3-chloropropoxy group lack steric hindrance[2]. This leaves the electrophilic primary carbon highly susceptible to backside attack by nucleophiles. During a basic aqueous workup, hydroxide ions (OH⁻) act as strong nucleophiles, readily displacing the chloride leaving group[3]. This S_N2 pathway is highly dependent on both pH and temperature; elevated temperatures provide the necessary activation energy to overcome the transition state barrier, rapidly driving the formation of the 3-hydroxypropoxy byproduct[3].
Q2: How can I quench a reaction containing a chloro-propoxy group without triggering hydrolysis? A: Preventing hydrolysis requires a dual approach: controlling the nucleophilicity of the aqueous phase and minimizing the kinetic energy of the system.
-
pH Control (Causality): Avoid quenching with strong bases (e.g., NaOH, KOH). If your reaction mixture is highly acidic and requires neutralization, use a mild, non-nucleophilic buffer like saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to maintain the pH between 7.0 and 8.0.
-
Temperature Control (Causality): Always perform the quench at 0–5 °C. Lowering the temperature significantly reduces the thermal energy of the system, effectively stalling the S_N2 pathway by keeping the molecules below the required activation energy threshold[3].
Q3: Does the choice of extraction solvent impact the hydrolysis rate during workup? A: Yes, significantly. The choice of solvent dictates the biphasic kinetics of the extraction. Solvents with higher water miscibility (e.g., ethyl acetate, THF) increase the local concentration of water and hydroxide ions within the organic boundary layer, accelerating interfacial hydrolysis. Conversely, highly non-polar, water-immiscible solvents like toluene or dichloromethane (DCM) minimize the partitioning of water into the organic phase. This shields the 3-chloropropoxy intermediate from nucleophilic attack, which is vital when preserving the chloroalkyl chain for subsequent amination steps in API synthesis[1].
Quantitative Data: Hydrolysis Kinetics
The table below summarizes the estimated stability of primary alkyl chlorides (such as the 3-chloropropoxy group) under various aqueous workup conditions.
| Workup Condition (pH) | Temperature (°C) | Primary Mechanism | Estimated Half-Life ( | Hydrolysis Risk Level |
| pH 14 (1M NaOH) | 25 °C | S_N2 | < 1 hour | High |
| pH 14 (1M NaOH) | 5 °C | S_N2 | ~4 hours | Moderate |
| pH 8 (NaHCO₃) | 25 °C | S_N2 (slow) | > 24 hours | Low |
| pH 7 (Water) | 5 °C | Solvolysis | > 72 hours | Minimal |
Experimental Protocol: Hydrolysis-Free Aqueous Workup
This step-by-step methodology incorporates self-validating checkpoints to ensure the integrity of the 3-chloropropoxy group during extraction.
Step 1: Pre-Quench Cooling
-
Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath before adding any aqueous reagents.
-
Causality: Reduces the thermal energy of the system below the S_N2 activation barrier, kinetically freezing the hydrolysis pathway.
Step 2: Buffered Quench
-
Action: Slowly add a cold (5 °C) saturated aqueous solution of NH₄Cl or NaHCO₃ to quench excess reagents.
-
Self-Validation: Test the aqueous layer with pH paper. The system must read between pH 7.0 and 8.0. If the pH exceeds 8.5, add 10% aqueous citric acid dropwise until the target pH is reached.
Step 3: Solvent Extraction
-
Action: Add cold dichloromethane (DCM) or toluene (3 × reaction volume) to the mixture and stir gently.
-
Causality: These solvents possess extremely low water solubility, minimizing interfacial hydroxide transfer and protecting the alkyl chloride.
Step 4: Phase Separation & Salting-Out
-
Action: Separate the organic layer and immediately wash it with cold brine (saturated NaCl).
-
Self-Validation: Ensure sharp phase separation. The high ionic strength of the brine forces residual water out of the organic phase (the salting-out effect), stripping away trace nucleophiles.
Step 5: Drying and Concentration
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure with a water bath temperature strictly
30 °C. -
Self-Validation: Perform TLC or LC-MS analysis on the concentrated residue. The absence of a highly polar byproduct mass (
) confirms the structural integrity of the 3-chloropropoxy group.
Process Workflow
Workflow for optimizing aqueous workup to prevent 3-chloropropoxy hydrolysis.
References
1.[3] Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl, sparkl.me. 2.[2] Alkyl Chloride is hydrolysed more readily than n-propyl chloride. Explain. - askIITians, askiitians.com. 3.[1] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC, nih.gov.
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl Chloride is hydrolysed more readily than n-propyl chloride. Exp - askIITians [askiitians.com]
- 3. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Technical Support Center: Purification of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Executive Summary & Solvent Selection Logic
The Molecule: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a critical intermediate in the synthesis of Gefitinib (Iressa). The Challenge: The quinazolinone core confers high lattice energy (poor solubility), while the 3-chloropropoxy tail introduces lipophilicity and reactivity. The primary purification challenge is removing the unreacted phenolic starting material (6-hydroxy-7-methoxyquinazolin-4(3H)-one) and preventing hydrolysis of the terminal alkyl chloride.
Solvent System Decision Matrix
| Solvent System | Role | Protocol Type | Purity Potential | Yield | Notes |
| Methanol (MeOH) | Primary | Hot Swish / Recrystallization | High (>98%) | Moderate | Best balance. Removes polar phenolic impurities. |
| DMF / Water | Secondary | Anti-solvent Precipitation | Very High (>99%) | High | Best for bulk crude. Requires careful temperature control to avoid oiling out. |
| Acetic Acid / Water | Alternative | Acid-Base / Anti-solvent | High | Moderate | Useful if the product contains inorganic salts. |
| Toluene | Scavenger | Slurry Wash | Moderate | High | Excellent for removing non-polar bis-alkylated byproducts. |
Interactive Troubleshooting Guide
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This typically occurs in the DMF/Water system if water is added too quickly or at too high a temperature. The lipophilic chloropropoxy tail lowers the melting point relative to the core, creating a metastable oil phase. Corrective Action:
-
Re-dissolve: Heat the mixture back to clarity (90°C for DMF).
-
Seed: Cool to cloud point and add seed crystals (0.5 wt%).
-
Slow Addition: Add the anti-solvent (water) dropwise over 2 hours.
-
Hold: Maintain temperature at 40-50°C during addition, then cool slowly to 0°C.
Issue 2: "High levels of 6-hydroxy starting material persist."
Diagnosis: The starting phenol is less soluble in neutral organic solvents than expected, or it is co-precipitating. Corrective Action:
-
Switch to Methanol Slurry: The phenolic impurity is significantly more soluble in hot methanol than the product.
-
Base Wash: If using Toluene or immiscible solvents, wash with dilute Na2CO3 (pH 9-10). The phenol will deprotonate and move to the aqueous layer; the product (neutral) will remain organic or solid.
Issue 3: "Yield is low; mother liquor is cloudy."
Diagnosis: The product has moderate solubility in alcohols. Corrective Action:
-
Cool the mother liquor to -10°C for 4 hours.
-
Do not dilute methanolic mother liquors with water if you plan to recover solvent; this often precipitates sticky gums.
Standard Operating Procedures (SOPs)
Protocol A: Methanol Recrystallization (High Purity)
Recommended for final polishing of material with >90% initial purity.
-
Charge: Place 10g of crude solid into a round-bottom flask.
-
Solvent: Add 150 mL of Methanol (15 volumes).
-
Reflux: Heat to reflux (65°C) with stirring. The solid may not dissolve completely (this is normal; it often acts as a hot slurry purification).
-
Digestion: Maintain reflux for 1 hour to leach out impurities.
-
Clarification (Optional): If a clear solution is required, add DMF dropwise at reflux until dissolution occurs (approx. 5-10% v/v).
-
Cooling: Cool slowly to 20°C over 2 hours, then to 0-5°C for 1 hour.
-
Filtration: Filter the white/off-white solid.
-
Wash: Wash with 2 volumes of cold Methanol.
-
Drying: Vacuum dry at 50°C. Note: Ensure temperature does not exceed 60°C to prevent degradation of the alkyl chloride.
Protocol B: DMF/Water Anti-Solvent Precipitation (Bulk Purification)
Recommended for crude material isolated directly from the alkylation reaction.
Caption: Workflow for DMF/Water Anti-solvent purification. This method effectively rejects inorganic salts (KBr/KBr) and polar impurities.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Methanol? A: Yes, absolute ethanol can be used. However, the solubility of the quinazolinone is lower in ethanol, requiring larger volumes (20-25V). Ethanol is preferred if "Green Chemistry" or toxicity is a major concern, but Methanol generally provides better impurity rejection for this specific intermediate.
Q: My product turned pink/red during drying. Why? A: This indicates oxidation or the presence of trace iron/phenolic impurities.
-
Fix: Ensure the wash step (Methanol) is thorough. If the color persists, recrystallize from Methanol containing 1% activated carbon (Charcoal), filter hot, and then crystallize.
Q: Is the terminal chloride stable in boiling water? A: It is moderately stable at neutral pH but will hydrolyze to the alcohol (6-(3-hydroxypropoxy)...) under basic conditions at high temperatures. Never reflux this compound in water/base mixtures for extended periods. Always buffer to neutral or slightly acidic if water is used at high temperatures.
Q: What is the melting point of the pure compound? A: The pure 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one typically melts between 240°C - 245°C (decomposition often occurs near MP). A sharp melting point is the best quick indicator of purity.
References
-
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[1][2][3][4] World Intellectual Property Organization, Patent WO9633980.
-
Liu, Z., et al. (2011).[5] Process for the preparation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[3][6][7] China Patent CN102146060B.
-
Gao, Y., et al. (2013). Preparation method for Gefitinib intermediate.[2][3][5][6][8][9] World Intellectual Property Organization, Patent WO2013020461.
-
Chandregowda, V., et al. (2009). Synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate.[2] Molecules, 14, 2644-2655. (Note: Describes the chemistry of the chloropropoxy side chain stability).
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. mdpi.com [mdpi.com]
- 5. Method for preparing gefitinib and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. lotusfeetpharma.com [lotusfeetpharma.com]
- 7. CN1733738A - Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. tdcommons.org [tdcommons.org]
Validation & Comparative
Analytical Comparison Guide: HPLC Methods for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one Purity Profiling
Executive Summary & Mechanistic Grounding
In the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one serves as a critical early-stage intermediate. Ensuring the absolute purity of this intermediate is paramount; unreacted precursors or over-alkylated byproducts can cascade through subsequent chlorination and amination steps, generating structurally similar active pharmaceutical ingredient (API) impurities that resist downstream crystallization purifications[1].
From a chromatographic perspective, the quinazolinone core presents unique analytical challenges. It contains multiple hydrogen-bond acceptors and a tautomerizable lactam/lactim motif. If the mobile phase pH is not strictly controlled, secondary interactions with unendcapped silanol groups on the stationary phase will induce severe peak tailing. The addition of the 3-chloropropoxy tail increases the molecule's lipophilicity, necessitating an optimized balance of organic modifier and aqueous buffer to achieve baseline resolution from its more polar precursor (6-hydroxy-7-methoxyquinazolin-4(3H)-one) and its less polar downstream derivative (4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline)[2].
Fig 1. Synthesis pathway illustrating the polarity shift across Gefitinib intermediate stages.
Methodology Comparison: Evaluating HPLC Approaches
To establish a robust purity profile, we compared three distinct chromatographic strategies. The causality behind these selections revolves around managing the ionization state of the quinazoline nitrogens (pKa ~ 5.4 for related derivatives).
-
Method A (Legacy Isocratic): Utilizes an Inertsil ODS-3V (C18) column with a high-strength 130 mM ammonium acetate buffer at pH 5.0[1]. The high buffer concentration masks silanol interactions, but the isocratic nature leads to band broadening for later-eluting non-polar impurities.
-
Method B (Optimized Gradient): Employs a less hydrophobic Inertsil C8 column with a 50 mM ammonium acetate buffer at pH 4.1. The gradient approach sharpens the peak of the target intermediate while compressing the run time for highly retained downstream impurities.
-
Method C (Rapid UHPLC): Uses a sub-2 µm C18 column with 0.1% Formic Acid (pH ~2.7). While fast, the highly acidic pH fully protonates the quinazolinone, leading to potential retention time instability if the ionic strength is not perfectly maintained.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | Method A (Isocratic C18) | Method B (Gradient C8) | Method C (UHPLC C18) |
| Stationary Phase | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm) | BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 130 mM Ammonium Acetate (pH 5.0) | 50 mM Ammonium Acetate (pH 4.1) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (Isocratic 63:37) | Acetonitrile (Gradient) | Acetonitrile (Gradient) |
| Retention Time (Target) | ~12.4 min | ~8.2 min | ~2.1 min |
| Tailing Factor ( | 1.45 | 1.12 | 1.30 |
| Resolution (vs Precursor) | 2.8 | 4.5 | 3.1 |
| Theoretical Plates (N) | > 8,000 | > 12,000 | > 25,000 |
| Total Run Time | 35 min | 20 min | 5 min |
Fig 2. Systematic HPLC method development workflow for intermediate purity profiling.
Experimental Protocol: Optimized Gradient Method (Method B)
The following protocol is designed as a self-validating system. By incorporating specific system suitability criteria, the method verifies its own performance and fluidic integrity before sample analysis begins.
Reagents & Equipment
-
HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.
-
Column: Inertsil C8, 250 × 4.6 mm, 5 µm.
-
Chemicals: HPLC-grade Acetonitrile, Milli-Q Water, Ammonium Acetate (AR grade), Glacial Acetic Acid.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of Milli-Q water (yields ~50 mM). Adjust the pH to 4.1 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 µm nylon membrane and degas.
-
Causality Check: Precise pH adjustment is critical. A drift above pH 4.5 will cause the quinazolinone peak to broaden due to partial deprotonation of the tautomeric hydroxyl group, resulting in secondary interactions with the stationary phase.
-
-
Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Diluent: Mobile Phase A : Acetonitrile (50:50, v/v).
-
Causality Check: Matching the diluent to the initial gradient conditions prevents solvent-mismatch fronting (the "solvent effect") during sample injection into the column head.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (PDA extraction)[2]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 - 5.0 min: 30% B
-
5.0 - 12.0 min: 30% → 70% B
-
12.0 - 15.0 min: 70% B
-
15.0 - 16.0 min: 70% → 30% B
-
16.0 - 20.0 min: 30% B (Re-equilibration)
-
Sample Preparation
-
Standard Solution: Accurately weigh 25 mg of the 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (1000 µg/mL).
-
System Suitability Solution: Spike the Standard Solution with 0.1% (w/w) of 6-hydroxy-7-methoxyquinazolin-4(3H)-one (Impurity A) and 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (Impurity C).
-
Test Sample: Prepare the batch sample identically to the Standard Solution (1000 µg/mL).
System Suitability & Self-Validation Criteria
Before analyzing the test sample, inject the System Suitability Solution. The system is considered chromatographically valid only if the following parameters are met:
-
Resolution (
): > 2.0 between the target intermediate and the closely eluting Impurity A. -
Tailing Factor (
): < 1.5 for the target intermediate peak. -
Precision: Relative Standard Deviation (RSD) of Peak Area < 2.0% for five replicate injections of the Standard Solution.
Data Interpretation & Troubleshooting
When analyzing the chromatogram, the 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one peak should elute sharply at approximately 8.2 minutes.
-
Early eluting peaks (Rt ~ 4-5 min): Indicate unreacted polar precursors (e.g., the 6-hydroxy derivative).
-
Late eluting peaks (Rt ~ 13-14 min): Indicate over-reacted or downstream non-polar impurities (e.g., the 4-chloro derivative).
-
Troubleshooting: If peak splitting occurs, verify the column frit is not blocked and ensure the sample diluent does not contain a higher organic ratio than the initial mobile phase conditions, which would disrupt the initial focusing of the analyte band.
References
- Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chrom
- Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
- Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degrad
Sources
Unlocking Regioselectivity: A Comparative ¹H NMR Guide for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Executive Summary
In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (Iressa), the synthesis of the quinazoline core demands strict regiocontrol. The conversion of 6-hydroxy-7-methoxyquinazolin-4(3H)-one to 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one via alkylation with 1-bromo-3-chloropropane is a critical juncture. This guide provides a definitive comparative ¹H NMR framework to distinguish the desired O-alkylated target from its precursor and potential N-alkylated byproducts, ensuring structural integrity before advancing to subsequent amination steps.
The Synthetic Challenge: Regioselectivity in Gefitinib Intermediates
The quinazolin-4(3H)-one scaffold presents a classic ambident nucleophile problem. During the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one under basic conditions (e.g., K₂CO₃ in DMF), the electrophile can theoretically attack the phenoxide oxygen at C-6 (O-alkylation) or the lactam nitrogen at N-3 (N-alkylation) [1].
Because chromatographic separation of these regioisomers is notoriously difficult and scales poorly, synthetic chemists rely on high-resolution ¹H NMR spectroscopy as the primary self-validating system to confirm reaction success and regioselectivity [2].
Figure 1: Synthetic workflow and 1H NMR diagnostic logic for verifying quinazolinone O-alkylation.
Comparative ¹H NMR Data Analysis
To definitively prove the formation of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, the experimental spectrum must be compared against the precursor. Below is the comparative chemical shift data (recorded in DMSO-d₆ at 400 MHz).
| Proton Environment | Precursor (ppm) | Desired O-Alkylated Target (ppm) | Multiplicity & Coupling | Integration | Assignment Rationale & Causality |
| NH (H-3) | 11.90 | 12.10 | br s | 1H | Highly deshielded by the adjacent lactam carbonyl. Retention confirms O-alkylation over N-alkylation. |
| OH (C-6) | 9.50 | Absent | br s | 1H | Disappearance is the primary indicator of successful reaction at the C-6 position. |
| H-2 | 7.95 | 8.00 | s | 1H | Imine-like aromatic proton situated between two nitrogens; highly deshielded. |
| H-5 | 7.35 | 7.45 | s | 1H | Experiences peri-deshielding from the C-4 carbonyl. Downfield shift is due to loss of the strongly electron-donating OH group. |
| H-8 | 7.10 | 7.15 | s | 1H | Isolated aromatic proton, shielded relative to H-5 due to the ortho-methoxy group. |
| O-CH₂ (Propoxy) | - | 4.20 | t (J = 6.4 Hz) | 2H | Deshielded by the adjacent ether oxygen. |
| O-CH₃ (Methoxy) | 3.88 | 3.90 | s | 3H | Standard methoxy resonance; remains largely unperturbed. |
| CH₂-Cl (Propoxy) | - | 3.75 | t (J = 6.4 Hz) | 2H | Deshielded by the electronegative chlorine atom. |
| CH₂ (Central) | - | 2.25 | quintet (J = 6.4 Hz) | 2H | Central aliphatic chain coupled to both adjacent methylene groups. |
Signal Causality & Structural Assignment
Differentiating O-Alkylation from N-Alkylation
The most critical diagnostic feature is the behavior of the exchangeable protons. If the undesired N-alkylation occurs, the broad singlet at ~12.10 ppm (NH) will vanish, and the phenolic OH at ~9.50 ppm will remain. In our target 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, the exact opposite occurs: the OH signal disappears, and the NH signal is retained. This binary logic provides absolute structural verification.
Anisotropic Deshielding of H-5
The aromatic protons H-5 and H-8 appear as distinct singlets because they are para to one another, preventing observable ortho or meta coupling. H-5 consistently appears further downfield (~7.45 ppm) than H-8 (~7.15 ppm). This causality is driven by the magnetic anisotropy of the C-4 carbonyl group . H-5 is situated in the peri-position relative to the C=O double bond, placing it squarely in the deshielding region of the carbonyl's induced magnetic field.
Propoxy Chain Splitting Dynamics
The 3-chloropropoxy chain introduces a classic first-order splitting pattern (A₂M₂X₂ spin system simplified to triplets and a quintet). The central methylene group at 2.25 ppm appears as a quintet because it is equally coupled to the four protons of the adjacent CH₂ groups (J ≈ 6.4 Hz). The O-CH₂ (4.20 ppm) is shifted further downfield than the CH₂-Cl (3.75 ppm) because oxygen is more electronegative than chlorine (3.44 vs 3.16 on the Pauling scale), exerting a stronger inductive deshielding effect.
Standardized ¹H NMR Acquisition Protocol
To ensure trustworthiness and reproducibility of the data presented above, the following self-validating protocol must be adhered to. Quinazolinones exhibit notoriously poor solubility and strong intermolecular hydrogen bonding in non-polar solvents, making proper sample preparation critical.
Step 1: Solvent Selection Strictly use Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chloroform-d (CDCl₃) will result in unacceptable signal-to-noise (S/N) ratios due to poor solubility, and the critical NH proton will broaden into the baseline due to dynamic exchange and hydrogen bonding. DMSO-d₆ disrupts these intermolecular interactions.
Step 2: Sample Preparation
-
Weigh exactly 15–20 mg of the dried intermediate.
-
Dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Sonicate for 60 seconds if particulate matter remains. Filter through a glass wool plug into a 5 mm NMR tube.
Step 3: Instrument Parameters (400 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32 (ensure sufficient S/N for the broad NH peak).
-
Relaxation Delay (D1): 1.5 seconds (prevents saturation of the slowly relaxing quaternary and exchangeable protons).
-
Acquisition Time (AQ): ~3.0 seconds.
Step 4: Processing Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually. Calibrate the chemical shift using the residual DMSO quintet at 2.50 ppm.
References
-
Mao, L., Hu, S., & Li, S. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 837. URL:[Link]
Comparative Guide: Mass Spectrometry Profiling of Gefitinib vs. Key Chloro-Quinazoline Intermediate
Executive Summary
In the synthesis and quality control of Gefitinib (Iressa®), the 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (referred to herein as the Chloro-Intermediate ) is the critical electrophilic precursor. Its complete conversion is essential for yield, but its detection at trace levels is critical for safety, as it is a reactive process impurity.
This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation behaviors of Gefitinib and its Chloro-Intermediate. Unlike generic templates, this document focuses on the "Morpholine Trap" —a phenomenon where both compounds yield identical high-intensity fragment ions—and details the specific MS/MS transitions and isotopic signatures required to distinguish them definitively.
Technical Deep Dive: Fragmentation Mechanics
The Structural Relationship
To understand the fragmentation, one must first map the structural divergence:
-
Gefitinib (MW 446.9): Contains a quinazoline core, a morpholino-propoxy side chain, and a 3-chloro-4-fluoroaniline moiety at the C4 position.[1]
-
Chloro-Intermediate (MW 337.8): Contains the same quinazoline core and morpholino-propoxy side chain, but possesses a reactive Chlorine atom at the C4 position instead of the aniline group.
The "Morpholine Trap" (Common Pathway)
Under Electrospray Ionization (ESI+), both compounds protonate readily on the morpholine nitrogen or the quinazoline ring. Upon Collision-Induced Dissociation (CID), the most labile bond in both molecules is the ether linkage connecting the side chain to the quinazoline core.
-
Common Fragment 1 (m/z 128): The N-(3-hydroxypropyl)morpholinium ion. This is often the base peak (100% intensity) for both compounds.
-
Common Fragment 2 (m/z 100): The N-methylmorpholinium ring fragment, formed by further degradation of the side chain.
Implication: Relying solely on these product ions for Multiple Reaction Monitoring (MRM) without adequate chromatographic separation can lead to cross-talk and false-positive identification.
Differential Fragmentation (The Fingerprint)
Differentiation relies on the "Core Ions" that retain the C4-substituent.
-
Gefitinib Pathway:
-
Precursor: m/z 447.1
-
Primary Loss: Neutral loss of the morpholine side chain.
-
Core Fragment: m/z 320 (7-methoxy-4-(3-chloro-4-fluorophenylamino)quinazolin-6-ol).
-
Isotope Pattern: Distinct Cl + F signature.
-
-
Chloro-Intermediate Pathway:
-
Precursor: m/z 338.1
-
Isotope Signature: A distinct 3:1 ratio of m/z 338 : 340 due to the single Chlorine atom.
-
Core Fragment: m/z 211 (4-chloro-7-methoxyquinazolin-6-ol). This ion retains the chlorine, preserving the 3:1 isotopic pattern in the MS2 spectrum.
-
Visualization of Fragmentation Pathways[3][4][5]
The following diagram maps the divergent and convergent pathways, highlighting the risk of the "Morpholine Trap."
Figure 1: Comparative fragmentation pathways showing the convergence on the m/z 128 side-chain ion and the divergence of core diagnostic ions.
Comparative Performance Data
The following table contrasts the detection parameters. Note that while the Chloro-Intermediate is lighter, its lipophilicity (logP ~2.5) is lower than Gefitinib (logP ~3.2) due to the absence of the aromatic aniline, typically resulting in earlier elution on C18 columns.
| Feature | Gefitinib (API) | Chloro-Intermediate (Impurity) |
| Precursor Ion (ESI+) | 447.1 | 338.1 |
| Isotopic Pattern | M (100%), M+2 (~33%) | M (100%), M+2 (~33%) |
| Primary Transition (Quant) | 447.1 → 128.1 | 338.1 → 128.1 |
| Secondary Transition (Qual) | 447.1 → 100.1 | 338.1 → 211.0 (Specific Core) |
| Collision Energy (V) | 25 - 35 eV | 20 - 30 eV |
| Retention Time (C18) | Late Eluter (e.g., ~1.9 min) | Early Eluter (e.g., ~1.2 min) |
| Risk Factor | Matrix suppression target | Genotoxic Impurity (GTI) |
Experimental Protocol: Simultaneous Detection
This protocol is designed to validate the removal of the Chloro-Intermediate during the final wash steps of Gefitinib synthesis.
Reagents & Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Standard Prep: Dissolve Gefitinib and Chloro-Intermediate (CAS 199327-59-8) separately in Methanol to 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:ACN for tuning.
LC-MS/MS Conditions
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B (Linear Ramp)
-
3.5 min: 90% B
-
3.6 min: 10% B
-
-
Injection Vol: 2 µL.
Workflow Diagram
Figure 2: Analytical workflow emphasizing the critical quality checks for separating the intermediate from the API.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22649221: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[3] Retrieved from [Link]
-
Wang, L., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. Xenobiotica. Retrieved from [Link]
-
Chaudhari, B. G., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. Retrieved from [Link]
Sources
Comparative Guide: Automated Chlorine Isotope Pattern Recognition in Quinazoline MS Data
Executive Summary & Mechanistic Grounding
Quinazoline derivatives, such as the epidermal growth factor receptor (EGFR) inhibitor gefitinib, are critical pharmacophores in modern oncology. Gefitinib (C₂₂H₂₄ClFN₄O₃, monoisotopic mass 446.1521 Da) contains a highly specific 3-chloro-4-fluorophenyl moiety. In high-resolution mass spectrometry (HRMS), the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) generates a highly diagnostic [M]⁺ and [M+2]⁺ isotopic signature[1][2].
During drug metabolism and pharmacokinetics (DMPK) studies, tracking this specific isotopic pattern is the primary mechanistic filter used to distinguish true drug-related metabolites (e.g., the major O-desmethyl metabolite M523595 or the carbonyl metabolite M605211) from endogenous background noise in complex biological matrices[3]. However, manual extraction of these patterns is computationally prohibitive and prone to false positives. Specifically, in carbon-rich matrices, compounds exceeding 70–75 carbon atoms generate a natural[M+2]⁺ peak (due to dual ¹³C incorporation) that mathematically mimics the 3:1 ratio of a monochlorinated compound[4].
This guide objectively compares the performance of two leading automated data processing platforms—Thermo Scientific™ Compound Discoverer™ and the open-source MZmine 3—in identifying chlorinated quinazoline metabolites from LC-HRMS/MS datasets.
Algorithmic Approaches to Isotope Recognition
To overcome the limitations of manual interpretation, modern software platforms employ distinct computational strategies:
-
Compound Discoverer 3.3+ (Thermo Scientific): Utilizes a parameter-free peak detection algorithm (Pyco) coupled with a redesigned isotope grouping algorithm (Prism). Instead of relying on rigid Gaussian peak shape assumptions, it actively searches for specific mass shifts relative to an A0 mass, specifically tuned for halogens like chlorine[5]. Furthermore, it employs "fine isotopic pattern" scoring, which differentiates the exact mass defect of a ³⁷Cl isotope from a 2x¹³C isobaric interference, significantly reducing false positives[6][7].
-
MZmine 3: Employs an Isotope Pattern Finder module. It backtracks potential preceding isotope signals using a defined list of delta masses (e.g., ~1.997 Da for the ³⁷Cl - ³⁵Cl shift)[8]. It applies heuristic filtering based on user-defined m/z tolerances and relative intensity ratios, making it highly customizable for targeted halogen screening[4][8].
Experimental Methodology: A Self-Validating Protocol
To objectively evaluate software performance, we utilized a standardized, self-validating LC-HRMS/MS workflow using gefitinib-spiked human plasma. The inclusion of a stable-isotope-labeled internal standard (gefitinib-d6) acts as an internal control, ensuring that the isotope pattern recognition algorithms are functioning correctly across the chromatographic run.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma containing gefitinib and its metabolites into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile:methanol (75:25, v/v) containing 50 ng/mL of gefitinib-d6 internal standard[9].
-
Causality: Acetonitrile effectively precipitates large plasma proteins, while methanol enhances the solubility of the moderately lipophilic gefitinib metabolites, preventing analyte loss during centrifugation[9].
-
-
Vortex mix for 30 seconds and centrifuge at 14,000 × g for 5 minutes at 4 °C[9]. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Inject 2 µL of the supernatant onto an ACQUITY Premier HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 60 °C[9].
-
Causality: Elevating the column temperature to 60 °C reduces mobile phase viscosity, allowing for sharper peak shapes for basic quinazolines and minimizing peak tailing[9].
-
-
Perform a 15-minute gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Step 3: HRMS Acquisition
-
Acquire data on a high-resolution Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Set Full MS scans (m/z 100–1000) at 70,000 FWHM resolution.
-
Causality: High resolution (≥70,000) is strictly required to resolve the fine isotopic structure, preventing the ¹³C isotopic peak of matrix lipids from overlapping with the ³⁷Cl peak of the target metabolites[6].
-
Step 4: Data Processing
-
Process raw files in parallel using Compound Discoverer 3.3 and MZmine 3.
-
Set mass tolerance to 5 ppm, minimum peak intensity to 1.0E5, and configure the halogen filter to require a ~3:1 isotopic ratio for the[M]⁺ and [M+2]⁺ peaks[4][10].
Performance Comparison & Data Presentation
The following table summarizes the quantitative performance of both software platforms in identifying 18 known chlorinated gefitinib metabolites (including novel dechlorination and defluorination pathways) from the plasma matrix[10].
| Performance Metric | Compound Discoverer 3.3 | MZmine 3 | Manual Processing (Baseline) |
| True Positive Metabolites Detected | 18 / 18 | 16 / 18 | 12 / 18 |
| False Positives (Matrix Interference) | 2 | 7 | 24 |
| Processing Time (per 10 samples) | 12 minutes | 18 minutes | > 4 hours |
| Isotope Ratio Accuracy (Avg Error) | < 2% | < 5% | N/A |
| Primary Algorithm Used | Pyco / Prism | ADAP / Isotope Finder | Extracted Ion Chromatogram (XIC) |
Analytical Insights: Compound Discoverer's Prism algorithm demonstrated superior false-positive rejection. Because it integrates fine isotopic pattern scoring (evaluating ¹³C, ¹⁵N, and ³⁷Cl simultaneously), it successfully rejected high-mass carbon-rich lipids that mimicked the 3:1 chlorine ratio[4][6]. MZmine 3 performed excellently for high-abundance metabolites but struggled slightly with low-abundance species where the [M+2]⁺ peak approached the baseline noise threshold, leading to two missed identifications (false negatives)[4][8]. Manual processing proved entirely unscalable for modern drug discovery throughput[3].
Visualizing the Computational Workflow
Algorithmic workflow for automated chlorine isotope pattern recognition in HRMS data.
References
-
Waters Corporation. "Rapid Identification of Major Metabolites of Gefitinib Using Ion-Mobility Enabled MS (HDMSE) with the SYNAPT XS". Link
-
Waters Corporation. "Rapid Identification of Major Metabolites of Gefitinib Using Ion-Mobility Enabled MS (HDMSE) with the SYNAPT XS : Waters". 3
-
Ralf Tautenhahn. "New peak detection (Pyco) and isotope grouping (Prism) algorithms". LCMS.cz. 5
-
CIE A-Level Chemistry. "22.2 Mass spectrometry". Chemistry Student. 1
-
Benchchem. "Technical Support Center: Analysis of 1-(2,3-Dichlorophenyl)piperazine Synthesis by Mass Spectrometry". 2
-
Thermo Scientific. "New Approach for Compound Identification Using Fine Isotopic Pattern Search". MyCompoundDiscoverer.com. 6
-
Waters Corporation. "Rapid Identification of the In Vivo Biotransformations of a Targeted Protein Degrader (PROTACs) Using Xevo G3 QTof". LCMS.cz. 9
-
Thermo Fisher Scientific. "Isotope pattern matching for compounds with formulas - Compound Discoverer Software". 7
-
Journal of Natural Products. "Halogenation-Guided Chemical Screening Uncovers Cyanobacterin Analogues from the Cyanobacterium Tolypothrix sp. PCC9009". ACS Publications. 4
-
MZmine Documentation. "Isotope pattern finder". GitHub.io. 8
-
PLOS One. "Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry". 10
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 7. Technical documentation [docs.thermofisher.com]
- 8. Isotope pattern finder - mzmine documentation [mzmine.github.io]
- 9. lcms.cz [lcms.cz]
- 10. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
Reference Standard Profile: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
The following guide serves as a technical reference standard profile for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one , a critical process intermediate in the synthesis of the EGFR inhibitor Gefitinib (Iressa).
Executive Summary: The "Alkyl Chloride" Criticality
In the manufacturing of Gefitinib, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (hereafter referred to as CP-QZ ) represents a pivotal "branch point" intermediate. It is the direct precursor to the reactive 4-chloro quinazoline species used to couple with the aniline moiety.
Its importance as a Reference Standard stems from two critical quality attributes:
-
Genotoxic Potential: As an alkyl chloride, it falls under ICH M7 guidelines for potentially mutagenic impurities (PMI). It must be controlled to ppm levels in the final API.
-
Process Control: It serves as a marker for the efficiency of the morpholine substitution reaction. Residual CP-QZ indicates incomplete conversion, leading to yield loss and purification burdens.
This guide compares CP-QZ against its downstream derivatives (Gefitinib and the Morpholine-Intermediate) to establish its unique analytical profile.
Technical Identity & Physicochemical Profile
| Attribute | Specification |
| Chemical Name | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one |
| Common Alias | Chloro-Propoxy Quinazolinone; Gefitinib Des-Morpholine Chloro Intermediate |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ |
| Molecular Weight | 268.69 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | High: DMSO, DMF, PyridineModerate: Methanol, Acetonitrile (at elevated temp)Low: Water, Hexane |
| Melting Point | 240–245 °C (Decomposes) |
| Key Functional Groups | Quinazolinone core (UV chromophore); Alkyl Chloride (Reactive electrophile) |
Comparative Analysis: CP-QZ vs. Alternatives
The following analysis contrasts CP-QZ with the two most common "alternatives" found in the reaction matrix: the Morpholine Intermediate (the desired product of substitution) and Gefitinib (the final API).
A. Chromatographic Behavior (RP-HPLC)
Hypothesis: CP-QZ lacks the ionizable morpholine amine present in both Gefitinib and the Morpholine intermediate. In reverse-phase chromatography (acidic pH), the amine-containing compounds are protonated and elute earlier. CP-QZ retains its neutral, lipophilic character, resulting in significant retention.
| Compound | Structure Key | Polarity (pH 3.0) | Relative Retention (RRT) | Elution Order |
| Morpholine Int. | Morpholine side chain | High (Protonated) | ~0.4 - 0.6 | 1 (Early) |
| Gefitinib (API) | Aniline + Morpholine | Medium-High | 1.00 (Ref) | 2 (Mid) |
| CP-QZ (Target) | Alkyl Chloride | Low (Neutral) | > 1.5 | 3 (Late) |
Operational Insight: Analysts must extend the HPLC gradient "wash" phase. If the run is stopped too early after the API peak, CP-QZ may carry over to the next injection or co-elute as a "ghost peak."
B. Stability Profile
-
Hydrolytic Stability: CP-QZ is sensitive to strong bases. The alkyl chloride can hydrolyze to the alcohol (hydroxy-propoxy derivative) or cyclize intramolecularly under forcing conditions.
-
Thermal Stability: Stable up to 200°C, making it suitable for high-temperature drying loss (LOD) studies, unlike the Morpholine intermediate which can oxidize (N-oxide formation) more readily.
Experimental Protocols
Protocol 1: Synthesis & Isolation of Reference Standard
Objective: To generate high-purity (>99%) CP-QZ for use as a quantitative standard, avoiding contamination from the morpholine derivative.
Workflow:
-
Alkylation: Charge 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) into DMF.
-
Reagent Addition: Add 1-bromo-3-chloropropane (1.5 eq) and Potassium Carbonate (2.0 eq).
-
Note: Use the chloro-bromo alkane. The bromine reacts selectively, leaving the chlorine intact for the standard.
-
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (9:1 DCM:MeOH).
-
Quench: Pour into ice water. The product precipitates (unlike the morpholine derivative which is water-soluble).
-
Purification: Recrystallize from Methanol/DMF (10:1).
-
Validation: Confirm structure via ¹H-NMR (Triplet at δ ~3.8 ppm for -CH₂Cl vs δ ~2.4 ppm for -CH₂N in morpholine analog).
-
Protocol 2: HPLC Method for Impurity Quantification
Objective: Separate CP-QZ from Gefitinib and Morpholine Intermediate.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 10% B (Isocratic)
-
5-25 min: 10% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash - Critical for CP-QZ elution )
-
30-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Quinazoline core).
-
System Suitability: Resolution (Rs) between Gefitinib and CP-QZ must be > 5.0.
Visualizations
Diagram 1: Synthesis Pathway & Impurity Origin
This diagram illustrates where CP-QZ fits in the Gefitinib pathway and how it becomes an impurity.
Caption: The critical control point: CP-QZ must be fully converted to the Morpholine Intermediate. Any unreacted CP-QZ carries forward as a genotoxic impurity.
Diagram 2: Analytical Logic (HPLC Separation)
Visualizing the polarity differences that drive the separation method.
Caption: Elution order is dictated by the ionization state of the side chain. CP-QZ is the only non-ionizable species, leading to strong retention.
References
-
Chandrashekara, A. K., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science.
-
Liu, X., et al. (2018). A New Synthesis of Gefitinib via Ionic Liquid Demethylation. Synlett.
-
PubChem Compound Summary. 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Related Intermediate Data).
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
Sources
Advanced HPLC Guide: Comparative Retention Profiling of Gefitinib Impurities
Executive Summary
Gefitinib (Iressa) presents a unique chromatographic challenge due to its amphiphilic structure: a hydrophobic quinazoline core combined with a basic, polar morpholine side chain. This duality requires precise pH control to prevent peak tailing while maintaining sufficient hydrophobicity for impurity resolution.
This guide provides a technical comparison of three distinct HPLC methodologies: the Regulatory Standard (USP) , a High-Resolution Process Method , and a Fast Stability-Indicating Method .[1] We analyze retention time (RT) shifts, relative retention times (RRT), and the mechanistic drivers behind separation efficiency.
Part 1: The Impurity Landscape
Before selecting a method, it is critical to understand the physicochemical properties of the impurities relative to the API.
| Impurity Name | Common Designation | Structure/Origin | Polarity vs. Gefitinib |
| Impurity A | USP Related Compound A | O-desmorpholinopropyl gefitinib (Precursor) | More Polar (Elutes Early) |
| Impurity B | USP Related Compound B | 3-chloro isomer (Process Impurity) | Similar (Critical Pair) |
| Dichloroaniline | Process Intermediate | Synthetic Intermediate | More Polar |
| N-Oxide | Oxidative Degradant | Morpholine N-oxide | Highly Polar |
Visualization: Impurity Formation & Separation Logic
Caption: Formation pathways of key Gefitinib impurities and their relative elution order logic on Reverse Phase C18 columns.[1]
Part 2: Comparative Methodologies
Method A: The Regulatory Standard (USP/EP Aligned)
This method is the gold standard for compliance, focusing on the separation of specified impurities A and B. It utilizes a high-molarity buffer to suppress the ionization of the morpholine group, reducing tailing.
-
Objective: Compliance testing and release.
-
Stationary Phase: L1 (C18), 3.0 mm × 10 cm, 3 µm packing.[2]
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (9.7 g/L) [38:62 v/v].[1][2][3]
Performance Data:
| Component | Retention Time (min) | RRT (Relative to Gefitinib) | Acceptance Criteria |
|---|---|---|---|
| Impurity A | ~0.7 | 0.13 | NMT 0.5% |
| Dichloroaniline | ~3.5 | 0.70 | Resolution > 5.0 |
| Gefitinib | 5.0 | 1.00 | N/A |
| Impurity B | ~6.3 | 1.26 | NMT 0.5% |[1]
Method B: High-Resolution Process Method (Literature Optimized)
While the USP method is excellent for release, process development often requires separating synthesis intermediates (G1-G5) that may co-elute under isocratic conditions.[1] This method uses a longer column and adjusted pH.
-
Objective: Process optimization and synthesis monitoring.
-
Stationary Phase: Inertsil ODS-3V (250 × 4.6 mm, 5 µm).[1][4][5][6]
-
Mobile Phase: Acetonitrile : 130 mM Ammonium Acetate (pH 5.[1][4][5]0) [37:63 v/v].[1][4][5]
Performance Data:
| Component | Retention Time (min) | Resolution (Rs) | Notes |
|---|---|---|---|
| Impurity A | 4.2 | > 2.0 | Sharp peak shape |
| Gefitinib | 12.5 | - | Increased retention due to lower % organic |
| Impurity B | 15.8 | > 3.5 | Baseline separation from API |[1]
Method C: Fast Stability-Indicating (Rapid Analysis)
For high-throughput stability studies (e.g., forced degradation), a shorter column with sub-2-micron particles is preferred to reduce run time while maintaining resolution of degradants like N-oxides.[1]
-
Objective: Stability testing and forced degradation studies.
-
Stationary Phase: Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm).[1][8]
-
Mobile Phase: Gradient elution (Ammonium Acetate : ACN).[1][7]
-
Flow Rate: 0.5 mL/min (optimized for backpressure).
Performance Data:
| Component | Retention Time (min) | RRT |
|---|---|---|
| Oxidative Degradant | 2.9 | 0.49 |
| Gefitinib | 5.9 | 1.00 |
| Impurity B | 7.4 | 1.25 |[1]
Part 3: Technical Analysis & Causality[1]
The pH Effect on Morpholine Tailing
Gefitinib contains a morpholine ring (pKa ~ 8.4). At neutral pH, this group is partially ionized, leading to secondary interactions with residual silanols on the silica backbone, causing peak tailing.
-
USP Approach: Uses high ionic strength (9.7 g/L Ammonium Acetate) to mask silanols.[1]
-
Literature Approach: Adjusts pH to 5.0. At this pH, the morpholine is protonated, increasing solubility in the aqueous phase and reducing retention, but the high buffer concentration prevents band broadening.
Column Selectivity (L1 vs. Inertsil ODS-3V)
-
L1 (Standard C18): Provides general hydrophobic interaction.[1] Good for separating Impurity A (very polar) from Gefitinib.
-
Inertsil ODS-3V: This column is end-capped specifically to reduce silanol activity.[1] This is crucial for Gefitinib to ensure the "Impurity B" (isomer) peak is not masked by the tail of the main Gefitinib peak.
Workflow: Method Selection Guide
Caption: Decision matrix for selecting the appropriate HPLC methodology based on the stage of drug development.
Part 4: Experimental Protocol (Self-Validating System)
To replicate the Method B (High Resolution) results, follow this protocol. This system is self-validating because the resolution between Gefitinib and Impurity B serves as the system suitability check.
Reagents:
-
Ammonium Acetate (HPLC Grade)[1]
-
Acetonitrile (HPLC Grade)[1]
-
Glacial Acetic Acid (for pH adjustment)[1]
-
Milli-Q Water[1]
Step-by-Step:
-
Buffer Preparation: Dissolve 10.0 g of Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 ± 0.05 using Glacial Acetic Acid. Filter through 0.45 µm membrane.
-
Mobile Phase: Mix Buffer and Acetonitrile in a 63:37 (v/v) ratio. Degas by sonication for 10 mins.
-
Column Conditioning: Flush the Inertsil ODS-3V column with 100% ACN for 30 mins, then equilibrate with Mobile Phase for 60 mins until baseline stabilizes.
-
System Suitability Solution: Prepare a mix containing 0.5 mg/mL Gefitinib and 0.005 mg/mL Impurity B.
-
Injection: Inject 20 µL.
-
Validation Criteria:
References
-
United States Pharmacopeia (USP). "Gefitinib: Official Monograph."[1] USP-NF 2025, Issue 1.[1]
-
Chandrashekara, K. A., et al. "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography."[1][4][5] Journal of Chromatographic Science, vol. 52, no.[4][5][9] 8, 2014, pp. 799-805.[1][4][5]
-
Siva Kumar, R., et al. "Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds." Journal of Pharmaceutics & Drug Delivery Research, vol. 6, no. 1, 2017.
-
Reddy, S., et al. "Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method." Scientific Research Publishing, 2011.
Sources
- 1. allmpus.com [allmpus.com]
- 2. Gefitinib - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bhu.ac.in [bhu.ac.in]
Analytical Guide to the FTIR Characterization of the Chloropropoxy Group: Methodological Comparisons and Experimental Workflows
Introduction & Mechanistic Context
The chloropropoxy group (
While Fourier-Transform Infrared (FTIR) spectroscopy is the industry standard for identifying the ether linkage, characterizing the terminal alkyl chloride presents unique vibrational challenges due to rotational isomerism. This guide objectively compares FTIR methodologies against orthogonal techniques like Raman spectroscopy, providing a self-validating framework for accurate spectral interpretation.
Theoretical Framework: Vibrational Assignments and Causality
The FTIR spectrum of a chloropropoxy-functionalized molecule is defined by three primary vibrational domains. Understanding the quantum mechanical causality behind these peaks is essential for accurate data interpretation:
-
C-O-C Asymmetric Stretching (1000–1150 cm⁻¹): The ether linkage exhibits a very strong, broad absorption band in this region. The causality behind this intense peak is the massive change in the dipole moment during the asymmetric stretching of the highly electronegative oxygen-carbon bonds (1)[1].
-
Aliphatic C-H Stretching and Bending (2850–2950 cm⁻¹ and ~1430–1450 cm⁻¹): The three methylene (
) units in the propyl chain produce characteristic symmetric and asymmetric stretching vibrations, alongside scissoring deformations (2)[2]. -
C-Cl Stretching (640–750 cm⁻¹): The carbon-chlorine bond is heavier and highly polarizable, pushing its stretching frequency down into the fingerprint region. Crucially, the C-Cl stretch often splits into multiple distinct peaks due to conformational isomerism. The gauche conformer (where the chlorine atom is sterically closer to the oxygen/alkyl backbone) absorbs at lower frequencies (e.g., ~646–663 cm⁻¹), whereas the trans (anti) conformer absorbs at higher frequencies (e.g., ~692–754 cm⁻¹) (3)[3].
Objective Comparison: FTIR vs. Raman Spectroscopy
When characterizing the chloropropoxy group, researchers must select the appropriate spectroscopic technique based on the specific bond of interest. Because FTIR and Raman spectroscopy are governed by different selection rules (change in dipole moment vs. change in polarizability), they yield highly complementary data (4)[4].
Table 1: Comparative Performance of Analytical Techniques for Chloropropoxy Characterization
| Target Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | FTIR Sensitivity | Raman Sensitivity | Mechanistic Rationale |
| Ether Linkage (C-O-C) | Asymmetric Stretch | 1000 – 1150 | Excellent | Weak | High electronegativity of oxygen creates a massive dipole moment change during stretching. |
| Alkyl Chain (-CH₂-) | C-H Stretch | 2850 – 2950 | Good | Good | C-H bonds exhibit both moderate dipole changes and moderate polarizability. |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 640 – 750 | Moderate | Excellent | The large, diffuse electron cloud of chlorine is highly polarizable, strongly favoring Raman scattering (5)[5]. |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the Attenuated Total Reflectance (ATR) FTIR analysis of chloropropoxy-containing compounds (6)[6].
Step 1: System Diagnostics & Background Collection
-
Action: Clean the ATR crystal (Diamond or ZnSe) with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹) (6)[6].
-
Validation: A self-validating system must show a flat baseline with >95% transmittance in the background single-beam profile before proceeding. Any residual peaks indicate cross-contamination.
Step 2: Sample Application
-
Action: For liquids, place a single drop onto the ATR crystal, ensuring complete coverage of the active evanescent wave area. For solids (e.g., chloropropoxy-modified polymers), press the sample firmly against the crystal using the ATR anvil to ensure intimate optical contact.
Step 3: Data Acquisition
-
Action: Record the sample spectrum using the exact parameters as the background.
-
Causality: 32 scans provide an optimal signal-to-noise ratio without introducing thermal drift. A resolution of 4 cm⁻¹ is critical; it is narrow enough to resolve the gauche and trans C-Cl conformational splits (~646 cm⁻¹ vs ~695 cm⁻¹) without over-smoothing the raw data (6)[6].
Step 4: Spectral Processing & Verification
-
Action: Apply an ATR correction algorithm in your spectroscopy software.
-
Causality: The penetration depth of the evanescent wave in ATR-FTIR is wavelength-dependent (deeper at lower wavenumbers). Without this correction, the C-Cl stretch (~700 cm⁻¹) will appear artificially intense compared to the C-O-C stretch (~1100 cm⁻¹), leading to erroneous quantitative assumptions.
Analytical Decision Workflow
Analytical decision workflow for the spectroscopic characterization of the chloropropoxy group.
References
- Title: Synthesis, characterization, and dielectric properties of bentonite clay modified with (3-chloropropyl)triethoxysilane and Co(II)
- Source: TARA (Trinity College Dublin)
- Title: Detection of Chloroalkanes by Surface-Enhanced Raman Spectroscopy in Microfluidic Chips Source: MDPI URL
- Title: FTIR spectra of Ti surface after: (a) chemical pretreatment with NaOH,...
- Title: Quantifying Inter- and Intramolecular Interactions in Liquids with Correlated Vibrational Spectroscopy: Case Study of CCl4 and CH3CN Source: ACS Publications URL
- Title: A Comparative Analysis of Spectroscopic Data for Propyl 3-Chloropropionate Isomers Source: Benchchem URL
Sources
- 1. Synthesis, characterization, and dielectric properties of bentonite clay modified with (3-chloropropyl)triethoxysilane and Co( ii ) porphyrin complex ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00982G [pubs.rsc.org]
- 2. tara.tcd.ie [tara.tcd.ie]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
COA requirements for Gefitinib synthesis starting materials
Optimizing Gefitinib Synthesis: A Comparative Guide to Starting Material COA Requirements
Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the targeted treatment of non-small cell lung cancer (NSCLC). The synthesis of Gefitinib is a complex, multi-step process that requires stringent control over its Key Starting Materials (KSMs)—primarily 3-chloro-4-fluoroaniline (CFA) and 4-(3-chloropropyl)morpholine (CPM)[1][2]. Under ICH Q11 guidelines, the selection, justification, and specification of these starting materials directly dictate the impurity profile and safety of the final Active Pharmaceutical Ingredient (API)[3][4].
This guide objectively compares the performance of High-Purity (Pharma-Grade) versus Standard (Chemical-Grade) starting materials, providing experimental data and self-validating protocols to establish robust Certificate of Analysis (COA) requirements for drug development professionals.
Mechanistic Role of Key Starting Materials
The synthesis of Gefitinib typically culminates in the nucleophilic aromatic substitution of a quinazoline derivative with 3-chloro-4-fluoroaniline[1]. Prior to this, an etherification step utilizes 4-(3-chloropropyl)morpholine to build the morpholine side chain. Impurities present in these KSMs—such as 4-chloroaniline (a known genotoxin) or 3,4-dichloroaniline—can easily carry over into the final API, compromising both patient safety and overall yield[2][5].
Fig 1. Convergent synthesis pathway of Gefitinib highlighting the integration of primary KSMs.
Regulatory Landscape: ICH Q11 & Impurity Carry-Over
According to ICH Q11, a starting material must be incorporated as a significant structural fragment into the API, and its impurity profile must be adequately characterized to prevent carry-over[3][6]. For instance, 4-chloroaniline, a degradation product and synthetic impurity of 3-chloro-4-fluoroaniline, is flagged as a potential genotoxic impurity (PGI) that must be controlled at trace levels (often <3 ppm)[2]. Consequently, the COA for KSMs cannot merely state "Assay > 98%"; it must explicitly quantify structurally related and genotoxic impurities to ensure the downstream process can adequately purge them[3].
Comparative Analysis: Pharma-Grade vs. Standard-Grade 3-Chloro-4-fluoroaniline
To objectively evaluate the impact of KSM quality, we compared Pharma-Grade CFA (optimized specifically for API synthesis) against Standard Chemical-Grade CFA.
The Causality of Impurities: Higher levels of des-fluoro impurities (like 3-chloroaniline) or des-chloro impurities (like 4-fluoroaniline) in the starting material directly lead to structurally similar, difficult-to-purge Gefitinib analogs. Because these analogs share near-identical solubility profiles with Gefitinib, they co-crystallize during the final isolation step, leading to batch failures.
Table 1: COA Specifications and Final API Performance Comparison
| Parameter | Standard Grade CFA | Pharma Grade CFA | Impact on Synthesis / Causality |
| Assay (GC) | ≥ 98.0% | ≥ 99.8% | Lower assay requires stoichiometric adjustments, risking unreacted intermediates. |
| 4-Chloroaniline (PGI) | ≤ 0.5% (5000 ppm) | ≤ 0.001% (10 ppm) | Direct carry-over risk. Requires expensive, yield-reducing recrystallization of API[2]. |
| 3,4-Dichloroaniline | ≤ 0.2% | ≤ 0.05% | Competes in nucleophilic substitution, forming a toxic Gefitinib analog[5]. |
| Moisture (KF) | ≤ 0.5% | ≤ 0.1% | Excess moisture hydrolyzes the chlorinated quinazoline intermediate, reducing yield. |
| API Yield (Overall) | 62.4% | 78.1% | High purity prevents side-reactions and eliminates the need for column chromatography. |
| Final API Purity (HPLC) | 98.5% (Fails ICH) | 99.9% (Passes ICH) | Demonstrates the self-validating necessity of strict KSM COA limits. |
Experimental Protocol: Self-Validating Workflow for KSM Qualification
To validate the COA of an incoming batch of 3-chloro-4-fluoroaniline, the following self-validating protocol is employed. It couples the synthesis step with UPLC-MS trace analysis to ensure the purging capacity of the crystallization process is sufficient to meet regulatory thresholds[2].
Step-by-Step Methodology: Gefitinib Synthesis & PGI Quantification
-
Preparation of the Quinazoline Intermediate: Charge a reaction vessel with 4-chloro-7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline (10.0 g) and isopropanol (150 mL)[5].
-
Nucleophilic Aromatic Substitution: Add 3-chloro-4-fluoroaniline (KSM-01, 7.5 g) to the suspension.
-
Causality of Solvent Choice: Isopropanol is selected because its boiling point (82.6°C) provides the optimal thermal energy for the substitution without causing thermal degradation of the morpholine ring[1].
-
-
Reflux & Monitoring: Reflux the mixture for 8-10 hours. Monitor the disappearance of the quinazoline intermediate via TLC (Eluent: Dichloromethane/Methanol 9:1)[5].
-
Crystallization: Cool the reaction mass to 0-5°C. The hydrochloride salt of Gefitinib precipitates directly.
-
Causality of Cooling Ramp: A controlled cooling ramp (10°C/hour) selectively crystallizes the API while leaving unreacted CFA and highly soluble impurities (like 4-chloroaniline) in the mother liquor.
-
-
Filtration & Washing: Filter the solid and wash with cold isopropanol (30 mL), then dry under vacuum at 50°C for 12 hours[1][5].
-
UPLC-MS Trace Analysis: Dissolve 50 mg of the final API in 1 mL of Acetonitrile/Water (50:50). Inject into a UPLC-MS system (BEH C18 column, 1.7 µm) using Electrospray Ionization (ESI) in Single Ion Reaction (SIR) mode to quantify residual 4-chloroaniline (target < 3 ppm)[2].
Fig 2. Self-validating workflow for KSM qualification and impurity purge verification.
Conclusion
The synthesis of Gefitinib is highly sensitive to the quality of its starting materials. As demonstrated by the comparative data, utilizing a Pharma-Grade 3-chloro-4-fluoroaniline with a rigorously defined COA—specifically controlling genotoxic impurities like 4-chloroaniline and competing nucleophiles like 3,4-dichloroaniline—is not merely a regulatory formality under ICH Q11, but a fundamental chemical necessity[3][5]. Enforcing these COA requirements eliminates the need for complex downstream purification, significantly boosting overall yield and ensuring patient safety[2].
References
-
Gefitinib - New Drug Approvals | CJPH | Link
-
The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis | Benchchem | 1
-
Definition and justification of API starting materials | Aschimfarma | 3
-
Regulatory Strategy for Starting Material Designation | Pharmaceutical Outsourcing | 6
-
Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances | Pharmaceutical Technology | 4
-
Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method | International Journal of Science and Research (IJSR) | 2
-
WO2010076810A2 - A process for the preparation of gefitinib | Google Patents | 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 4. pharmtech.com [pharmtech.com]
- 5. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
Comprehensive Comparison Guide: USP vs. EP Impurity Standards for Gefitinib Intermediates
Gefitinib is a highly selective first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) utilized in the targeted treatment of non-small cell lung cancer (NSCLC). During the multi-step synthesis of the Active Pharmaceutical Ingredient (API), various process-related intermediates, positional isomers, and degradation products can emerge. Regulatory authorities, specifically the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate rigorous control of these impurities. This guide objectively compares the USP and EP standards for Gefitinib impurities, detailing the structural impact of these compounds and providing a self-validating analytical methodology for their precise quantification.
Comparative Analysis of Pharmacopeial Standards
While both the USP and EP aim to ensure the clinical safety and efficacy of Gefitinib, their monographs exhibit nuanced differences in the classification, nomenclature, and reporting thresholds of specific impurities. The EP often explicitly lists process intermediates and degradants by structure (e.g., Impurity A, B), whereas the USP typically classifies them as "Related Compounds" and may apply different acceptance criteria based on updated toxicological data ()[1].
Table 1: USP vs. EP Specifications for Key Gefitinib Impurities
| Impurity Structure / Chemical Name | EP Nomenclature | USP Nomenclature | Origin / Mechanism | Typical Acceptance Limit (%) |
| 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one | Impurity A | Related Compound A | Degradation product (Hydrolysis of API) / Synthetic intermediate | ≤ 0.15% |
| 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib | Impurity B | Related Compound B | Process impurity (Positional isomer of starting material) | ≤ 0.10% |
| Gefitinib N-Oxide | Impurity C | Related Compound C | Oxidative degradation product | ≤ 0.10% |
| Unspecified Impurities | Unspecified | Any individual unspecified impurity | Process/Storage | ≤ 0.05% (Reporting Threshold) |
Mechanistic Impact of Impurities on Pharmacodynamics
Understanding why these impurities are strictly controlled requires examining their interaction with the target receptor. Gefitinib exerts its antineoplastic effect by competitively binding to the ATP-binding cleft of the EGFR tyrosine kinase domain. The 3-chloro-4-fluorophenyl group is critical as it anchors the molecule deep within a hydrophobic pocket.
-
Impact of Impurity A : This compound lacks the 3-chloro-4-fluorophenylamine moiety entirely. Without this hydrophobic anchor, the molecule cannot bind to the EGFR kinase domain, rendering it pharmacologically inactive. However, the exposed quinazolinone core poses a risk of off-target toxicity.
-
Impact of Impurity B : As a positional isomer (4-chloro-3-fluoro instead of 3-chloro-4-fluoro), the subtle shift in halogen placement alters the electrostatic potential and steric bulk of the aniline ring. This significantly reduces its binding affinity to the mutant EGFR kinase domain, leading to a loss of therapeutic efficacy.
Fig 1: EGFR signaling pathway and the competitive inhibition mechanism of Gefitinib.
Analytical Causality: Method Design and Optimization
To accurately quantify these impurities against EP and USP standards, a highly selective Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required ()[2].
Causality behind Experimental Choices:
-
Buffer Selection (pH 5.0) : Gefitinib contains a basic morpholine ring (pKa ~7.2) and a quinazoline core (pKa ~5.3). Using a 50 mM ammonium acetate buffer adjusted to pH 5.0 is a deliberate choice. At this pH, the morpholine nitrogen is fully protonated, ensuring solubility, while the quinazoline nitrogens are partially protonated. This precise pH control prevents secondary ion-exchange interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and compromise resolution.
-
Column Temperature (50°C) : Operating at an elevated temperature reduces the viscosity of the mobile phase, which enhances mass transfer kinetics between the stationary and mobile phases. This results in sharper peaks and improves the resolution between closely eluting isomers (like Gefitinib and Impurity B) ().
Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating. The following workflow incorporates mandatory System Suitability Testing (SST) as a strict gatekeeping mechanism. If the SST criteria fail, the system automatically invalidates the run, ensuring absolute trustworthiness of the generated data.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A : Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC-grade water (50 mM). Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 μm membrane and degas.
-
Mobile Phase B : 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Setup
-
Column : Inertsil C8 or ODS-3V (250 mm × 4.6 mm, 5 μm particle size).
-
Flow Rate : 1.0 mL/min.
-
Gradient Program : Time 0 min (63% A : 37% B); Time 20 min (40% A : 60% B); Time 30 min (63% A : 37% B).
-
Detection : Photodiode Array (PDA) set at 300 nm.
-
Injection Volume : 20 μL.
Step 3: Sample Preparation
-
Diluent : Mobile Phase A and Acetonitrile (50:50, v/v).
-
Standard Solution : Accurately weigh Gefitinib reference standard and specific impurities (USP/EP) to prepare a solution containing 1000 μg/mL of Gefitinib spiked with 0.15% (1.5 μg/mL) of each impurity.
Step 4: System Suitability Testing (The Self-Validation Gate) Inject the Standard Solution in six replicates. The system is only validated for sample analysis if it meets the following criteria:
-
Resolution (
) : Must be > 3.0 between Gefitinib and the closest eluting impurity (typically Impurity B). -
Tailing Factor (
) : Must be < 1.7 for the Gefitinib peak. -
Relative Standard Deviation (%RSD) : Must be < 2.0% for the Gefitinib peak area across all replicates.
Fig 2: Self-validating RP-HPLC workflow for Gefitinib impurity profiling.
Table 2: Quantitative Validation Performance Data
The optimized method demonstrates excellent sensitivity, easily satisfying both USP and EP reporting thresholds (≤ 0.05%)[2].
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Mean Recovery (%) |
| Gefitinib API | 0.012 μg/mL | 0.040 μg/mL | 0.85 | 99.1% |
| EP Impurity A | 0.015 μg/mL | 0.050 μg/mL | 1.12 | 98.5% |
| EP Impurity B | 0.020 μg/mL | 0.065 μg/mL | 1.45 | 97.8% |
| Gefitinib N-Oxide | 0.018 μg/mL | 0.060 μg/mL | 1.30 | 98.2% |
Conclusion
Both the USP and EP provide rigorous, though slightly varying, frameworks for controlling Gefitinib impurities. By understanding the structural causality behind these impurities and employing a self-validating RP-HPLC methodology, analytical scientists can ensure that the final API meets the highest standards of safety and efficacy, preventing inactive or toxic intermediates from reaching the patient.
References
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography." PubMed.[Link]
-
SciTechnol. (2017). "Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities." SciTechnol.[Link]
-
United States Pharmacopeia. (2024). "Commentary for USP–NF 2024, Issue 2." USP-NF.[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Executive Summary & Chemical Identity
Urgency: High. Treat as a Genotoxic Alkylating Agent . Scope: This guide details the containment, deactivation, and disposal of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one , a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib. Due to the presence of a reactive alkyl chloride tail, this compound possesses significant alkylating potential, posing mutagenic and carcinogenic risks.
Chemical Identity Verification:
-
Chemical Name: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
-
Role: Precursor to Gefitinib (specifically the pre-morpholine intermediate).
-
Structure Description: A quinazolinone core with a methoxy group at position 7 and a 3-chloropropoxy chain at position 6.
-
Related CAS: Often associated with CAS 199327-61-2 (the morpholine derivative) or CAS 199327-59-8 (the 4-chloro derivative). Ensure you are handling the specific chloropropoxy intermediate described here.
Hazard Profile & Risk Assessment
Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA/CLP).
| Hazard Class | Critical Effect | H-Code (Inferred) | Justification |
| Genotoxicity | DNA Alkylation | H341/H350 | Primary alkyl chloride moiety acts as a direct-acting alkylating agent, capable of modifying DNA guanine residues. |
| Aquatic Toxicity | Long-term adverse effects | H412 | Halogenated organic compounds are persistent and toxic to aquatic life. |
| Skin/Eye Irritant | Chemical Burns/Irritation | H315/H319 | Reactive alkyl halides are potent irritants to mucous membranes and skin. |
Pre-Disposal Handling & Containment
Strict segregation is required. Do not mix this compound with general organic waste or oxidizers.
Containment Protocol
-
Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Double-bag the jar in a thick (6-mil) polyethylene bag.
-
Liquids (Mother Liquors): Collect in amber glass or fluorinated HDPE containers.
-
Note: Do not use metal containers if acidic byproducts are present.
-
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - TOXIC."
-
Secondary Label: "Contains Alkylating Agent: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one."
-
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Obsolete Stock)
Directive: High-Temperature Incineration Only.
-
Do NOT dispose of via drain or municipal trash.
-
Do NOT landfill.[1]
Procedure:
-
Transfer the solid material into a combustible secondary container (e.g., a fiber drum or poly-pail).
-
Fill the void space with an inert absorbent (Vermiculite or Diatomaceous Earth) to prevent shifting.
-
Seal and label as "RCRA Hazardous Waste - Incineration Required."
-
Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) capable of operating at >1000°C (1832°F) to ensure complete destruction of the quinazoline ring and alkyl chloride chain.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Directive: Segregate as Halogenated Solvent Waste .
Procedure:
-
Adjust pH to neutral (pH 6-8) if the solution is acidic/basic.
-
Transfer to a waste container specifically marked "Halogenated Organic Waste."
-
Reasoning: Even if the solvent itself is non-halogenated (e.g., DMF or Methanol), the presence of the dissolved alkyl chloride classifies the entire mixture as halogenated waste under most regulations (e.g., EPA "Mixture Rule").
-
-
Ensure the container is vented if there is any risk of ongoing reaction (e.g., if thionyl chloride was used in the previous step).
Scenario C: Decontamination of Glassware & Spills
Directive: Chemical Deactivation (Quenching) before washing.
-
Principle: The goal is to chemically destroy the reactive alkyl chloride group by reacting it with a strong nucleophile.
Quenching Solution (The "Decon Mix"):
-
Option 1 (Preferred): 10% Sodium Thiosulfate (
) in water. -
Option 2 (Alternative): 5% Potassium Hydroxide (KOH) in Ethanol (Alcoholic KOH). Warning: Exothermic.
Protocol:
-
Soak contaminated glassware in the Quenching Solution for 24 hours .
-
Rinse with water.[2] Collect the first rinse and dispose of it as Aqueous Hazardous Waste .
-
Subsequent rinses can be treated as standard laboratory wash water (verify with local EHS).
-
Glassware can then be washed with detergent (Alconox) and reused.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision matrix for segregating and disposing of alkylating quinazolinone intermediates.
Regulatory Compliance (US/EU Context)
| Regulation | Classification | Action Required |
| US EPA (RCRA) | Characteristic Hazardous Waste | Likely D001 (if in ignitable solvent) or Listed (if halogenated solvents used). Treat as Toxic due to alkylating nature. |
| EU CLP/REACH | CMR Substance (Carcinogenic, Mutagenic, Reprotoxic) | Must be denatured or incinerated. Zero discharge to environment. |
| DOT/ADR | Class 6.1 (Toxic) or Class 9 | Proper shipping name: Toxic solid, organic, n.o.s. (Quinazolinone derivative). |
Emergency Response: Spills
Immediate Action: Evacuate the immediate area. Don full PPE (Nitrile gloves x2, Tyvek suit, N95/P100 respirator).
-
Contain: Surround the spill with absorbent pillows or socks.
-
Neutralize:
-
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar. Wipe area with 10% Sodium Thiosulfate .
-
Liquid Spill: Absorb with vermiculite or sand. Do NOT use sawdust (potential reaction with alkyl chloride).
-
-
Clean: Scrub the surface with the Thiosulfate solution, leave for 15 minutes, then wash with soap and water.
-
Dispose: All cleanup materials must go into the Hazardous Waste Incineration stream.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22649221 (Related Chloro-Impurity). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Management: The Mixture Rule. Retrieved from [Link]
Sources
Personal protective equipment for handling 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
[1][2][3]
Executive Safety Summary
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a critical synthetic intermediate, primarily utilized in the manufacturing of EGFR inhibitors such as Gefitinib (Iressa) .[1][2]
Unlike the final pharmaceutical product, this intermediate possesses a reactive alkyl chloride moiety (3-chloropropoxy group).[2] In drug development, alkyl halides are classified as Potential Genotoxic Impurities (PGIs) or alkylating agents.[2][3] They are chemically designed to react with nucleophiles (amines), meaning they can also alkylate biological nucleophiles like DNA and proteins.[2]
Core Hazard Classification (Inferred from SAR & Precautionary Principle):
-
Genotoxicity: Suspected Mutagen (Muta. 2).[2][3] Structural alert (primary alkyl halide).
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Sensitization: Potential skin and respiratory sensitizer.[2]
-
Pharmacological Activity: Quinazoline core may possess kinase inhibitory activity.[2]
Personal Protective Equipment (PPE) Matrix
This compound requires Occupational Exposure Band (OEB) 4 containment strategies due to its potential genotoxicity and potency.[2]
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P100 Half-Mask (if handled in hood).[1][2] | Standard N95s are insufficient for potential genotoxins in powder form.[2][3] Positive pressure (PAPR) prevents inward leakage.[2][3] |
| Hand Protection | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[2] Outer: Extended-cuff Nitrile or Laminate (Barrier®) | Alkyl chlorides can permeate standard latex.[1][2][3] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination.[2] |
| Body Defense | Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic wrists.[2][3] | Prevents dust accumulation on street clothes.[2][3] Disposable suits prevent cross-contamination of changing areas.[2] |
| Eye/Face | Chemical Goggles (Indirect Vent) or Face Shield.[2][3] | Safety glasses allow side-entry of airborne dusts.[1][2] Goggles seal the ocular mucosa from reactive dust.[2][3] |
| Footwear | Shoe Covers or dedicated lab shoes.[2][3] | Prevents tracking of potent material outside the containment zone.[2] |
Operational Protocols
A. Engineering Controls & Containment
-
Primary Barrier: Handle exclusively within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[2]
-
Airflow: Maintain face velocity between 80–100 fpm .
-
Static Control: Use an ionizing bar during weighing.[2] Alkyl-halide intermediates are often electrostatic, increasing dispersion risk.[1][2]
B. Step-by-Step Handling Procedure
-
Preparation:
-
Weighing & Transfer:
-
Reaction Setup (Solubilization):
-
Add solvent (typically DMF, DMAc, or Acetonitrile for this chemistry) inside the hood .[2][3]
-
Once dissolved, the risk of airborne dust is eliminated, but skin absorption risk increases (solvent carrier effect).[2]
-
Caution: This compound reacts with amines (e.g., morpholine) to form Gefitinib.[2] This reaction is exothermic; ensure cooling is available if scaling up (>10g).[2]
-
C. Decontamination Workflow
-
Solvent: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is poorly soluble in water but soluble in organic solvents.[1][2][3]
-
Cleaning Agent: Use a surfactant-based cleaner (e.g., Decon 90) followed by an Ethanol wipe.[1][2]
-
Verification: For high-frequency handling, perform surface wipe testing using LC-MS to verify containment effectiveness.
Emergency Response & Spills
Spill Decision Logic
-
Minor Spill (<5g): Manage by lab personnel.
-
Major Spill (>5g or outside hood): Evacuate and call HazMat team.[2]
Cleanup Protocol (Powder)
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure double gloves and respiratory protection are secure.[2]
-
Wet Method: Cover the powder gently with wet paper towels (soaked in water/surfactant) to prevent dust generation.[2] DO NOT DRY SWEEP. [1]
-
Scoop: Scoop the wet slurry into a wide-mouth hazardous waste jar.
-
Wash: Clean area with 70% Ethanol and soap solution 3 times.[2]
Exposure First Aid
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[2] Alkylating agents can bind to skin proteins; speed is critical.[2][3]
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]
-
Segregation: Do not mix with oxidizers.[2]
-
Destruction Method: High-Temperature Incineration is the only acceptable disposal method to ensure destruction of the quinazoline core and alkyl halide chain.[2]
-
Labeling: Clearly label as "Contains Alkylating Agent/Gefitinib Intermediate - Toxic".
Visual Safety Logic
Figure 1: PPE & Containment Decision Tree
This diagram illustrates the hierarchy of controls required based on the physical state of the material.[2]
Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the intermediate.
Figure 2: Spill Response Workflow
This diagram details the immediate actions for a powder spill to prevent aerosolization.
Caption: Step-by-step workflow for safely managing a powder spill of alkylating intermediates.
References
-
National Institutes of Health (NIH) - PubChem. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one (Related Compound Data).[1][2][3] Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2][3][4] Available at: [Link][2]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Genotoxicity.[2][3] Available at: [Link][2]
-
SafeWork NSW. Handling Cytotoxic Drugs and Related Waste.[2] Available at: [Link][2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
